DCBA
Descripción
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Structure
3D Structure
Propiedades
Número CAS |
90689-42-2 |
|---|---|
Fórmula molecular |
C13H12Cl3N7O |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12Cl3N7O/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24) |
Clave InChI |
LDLGACIGSGYPIY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Origen del producto |
United States |
Foundational & Exploratory
what is the chemical structure of DCBA
An In-depth Technical Guide to the Chemical Identity and Structure of DCBA
Executive Summary: The acronym "this compound" is an ambiguous identifier that can refer to several distinct chemical compounds. This technical guide provides an in-depth analysis of the most prominent molecules designated as this compound, with a focus on their chemical structures, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The primary compounds discussed are 2,4-Dichlorobenzoic Acid, 3,5-Dichlorophenylboronic Acid, and 2,4-Dichlorobenzyl Alcohol.
The abbreviation "this compound" is not a unique identifier and has been used to refer to multiple chemical entities. This lack of specificity necessitates careful clarification when encountering this term in scientific literature and databases. The following diagram illustrates the different molecules that can be represented by this acronym, highlighting the importance of using unambiguous identifiers such as the CAS number or full IUPAC name in scientific communication.
Caption: Logical diagram illustrating the ambiguity of the acronym this compound.
2,4-Dichlorobenzoic Acid
2,4-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid. It serves as a key intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] It is also known to be a bacterial metabolite.[2]
Chemical Structure and Properties
The chemical structure of 2,4-Dichlorobenzoic acid features a benzene ring substituted with a carboxylic acid group and two chlorine atoms at positions 2 and 4.
Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid
| Property | Value | Reference |
| IUPAC Name | 2,4-dichlorobenzoic acid | [3] |
| CAS Number | 50-84-0 | [3][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [3][4] |
| Appearance | White to slightly yellowish powder | [2][3] |
| Melting Point | 157-164 °C | [1][5] |
| Boiling Point | Sublimes | [2] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)O | [3] |
| InChIKey | ATCRIUVQKHMXSH-UHFFFAOYSA-N | [4][6] |
Experimental Protocols
A common method for the preparation of 2,4-Dichlorobenzoic acid is the liquid-phase oxidation of 2,4-dichlorotoluene.[5][7][8]
Protocol:
-
The oxidation is carried out in a liquid phase using a gas containing molecular oxygen (e.g., air).[7]
-
The reaction takes place in a lower fatty acid solvent, such as acetic acid.[7]
-
A catalyst system containing Cobalt (Co), Manganese (Mn), and Bromine (Br) is employed.[7]
-
The reaction temperature is typically maintained between 100-220 °C.[7]
-
This method allows for the production of 2,4-Dichlorobenzoic acid in high yield and purity.[7]
The following diagram illustrates the workflow for this synthesis:
Caption: Workflow for the synthesis of 2,4-Dichlorobenzoic Acid.
3,5-Dichlorophenylboronic Acid
3,5-Dichlorophenylboronic acid is an organoboron compound that is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[9][10]
Chemical Structure and Properties
This molecule consists of a dichlorinated phenyl ring bonded to a boronic acid functional group (-B(OH)₂).
Table 2: Physicochemical Properties of 3,5-Dichlorophenylboronic Acid
| Property | Value | Reference |
| IUPAC Name | (3,5-dichlorophenyl)boronic acid | [11] |
| CAS Number | 67492-50-6 | [11] |
| Molecular Formula | C₆H₅BCl₂O₂ | [11] |
| Molecular Weight | 190.81 g/mol | [11] |
| Appearance | White to off-white powder or crystals | [10] |
| SMILES | OB(O)C1=CC(Cl)=CC(Cl)=C1 | [11] |
| InChIKey | DKYRKAIKWFHQHM-UHFFFAOYSA-N | [11] |
Experimental Protocols
3,5-Dichlorophenylboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are important scaffolds in drug discovery.[12][13]
Protocol Outline:
-
An aryl halide (e.g., an aryl bromide or iodide) is reacted with 3,5-Dichlorophenylboronic acid.
-
The reaction is catalyzed by a palladium(0) complex.
-
A base, such as sodium carbonate or potassium phosphate, is required.
-
The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
The mixture is heated to drive the reaction to completion.
The role of 3,5-Dichlorophenylboronic acid in this reaction is depicted below:
Caption: Role of 3,5-Dichlorophenylboronic acid in Suzuki-Miyaura coupling.
2,4-Dichlorobenzyl Alcohol
2,4-Dichlorobenzyl alcohol is a mild antiseptic agent used in products such as throat lozenges for the symptomatic relief of mouth and throat infections.[14][15]
Chemical Structure and Properties
The structure of 2,4-Dichlorobenzyl alcohol comprises a benzyl alcohol core with two chlorine substituents on the benzene ring at the 2 and 4 positions.
Table 3: Physicochemical Properties of 2,4-Dichlorobenzyl Alcohol
| Property | Value | Reference |
| IUPAC Name | (2,4-dichlorophenyl)methanol | |
| CAS Number | 1777-82-8 | [12] |
| Molecular Formula | C₇H₆Cl₂O | [12] |
| Molecular Weight | 177.03 g/mol | |
| Appearance | White to light yellow powder or crystal | [12] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CO | |
| InChIKey | ZXIJGNVTRLVCLO-UHFFFAOYSA-N |
Mechanism of Action
The antiseptic and local anesthetic properties of 2,4-Dichlorobenzyl alcohol are attributed to a dual mechanism of action.[4][14][15] It is thought to cause the denaturation of microbial proteins and also exhibits a blockade of sodium channels.[4][14][16]
The proposed mechanism is outlined in the following diagram:
Caption: Proposed mechanism of action for 2,4-Dichlorobenzyl Alcohol.
Experimental Protocols
2,4-Dichlorobenzyl alcohol can be synthesized from 2,4-dichlorobenzyl chloride through a two-stage process involving esterification followed by hydrolysis.[1][3][17]
Protocol:
-
Stage 1 (Esterification): 2,4-dichlorobenzyl chloride is reacted with a water-soluble salt of an organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate). This reaction yields the corresponding 2,4-dichlorobenzyl ester.[1][3]
-
Stage 2 (Hydrolysis): The 2,4-dichlorobenzyl ester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to produce 2,4-dichlorobenzyl alcohol.[1][3]
-
The product can be purified by extraction and recrystallization to achieve high purity.[17]
References
- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-dichlorophenylboronic acid — TargetMol Chemicals [targetmol.com]
- 10. 3,5-Dichlorophenyl Boronic Acid [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]
- 13. 3,5-二氯苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 16. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 17. prepchem.com [prepchem.com]
The Emergence of DCBA as a Primary Biomarker for DEET Exposure: An In-depth Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of 3-(diethylcarbamoyl)benzoic acid (DCBA) as a principal urinary biomarker for assessing human exposure to N,N-diethyl-meta-toluamide (DEET), the most common active ingredient in insect repellents. Targeted at researchers, scientists, and drug development professionals, this document consolidates current knowledge on DEET metabolism, analytical methodologies for this compound quantification, and key quantitative findings from recent biomonitoring studies.
Executive Summary
The widespread use of DEET-containing products necessitates reliable methods for exposure assessment. While DEET itself can be measured in biological matrices, its rapid metabolism makes its urinary metabolites more sensitive and accurate biomarkers of exposure.[1] Among these, this compound has been identified as the most frequently detected and predominant metabolite, making it an ideal candidate for biomonitoring.[2][3][4] This guide details the metabolic pathway from DEET to this compound, provides in-depth experimental protocols for its analysis, and presents a synthesis of quantitative data from various human exposure studies.
The Metabolic Pathway of DEET to this compound
Upon dermal absorption or ingestion, DEET undergoes extensive metabolism in the body, primarily orchestrated by cytochrome P450 enzymes in the liver.[1] The primary metabolic route involves the oxidation of the methyl group on the benzene ring. This process occurs in a two-step oxidative pathway.
Initially, the methyl group of DEET is hydroxylated to form N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[2] This intermediate is then further oxidized to produce the carboxylic acid metabolite, 3-(diethylcarbamoyl)benzoic acid (this compound).[2] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted.[2] The majority of absorbed DEET is metabolized and excreted in the urine, with this compound being a major urinary metabolite.[5][6]
References
- 1. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Toxicological Profile of Dichlorinated Aromatic Compounds: A Technical Guide
Disclaimer: The following technical guide on the toxicological profile of "DCBA" addresses the ambiguity of this acronym by focusing on a well-documented class of related chemicals: Dichlorobenzenes (DCBs) . The term "this compound" is not a standard scientific abbreviation for a single chemical entity, and search results indicate it could refer to several different substances, including dichlorobenzenes or 3-(diethylcarbamoyl)benzoic acid. This document uses dichlorobenzenes as a representative example to illustrate the structure and content of a comprehensive toxicological profile. The data presented herein specifically pertains to dichlorobenzene isomers (1,2-DCB, 1,3-DCB, and 1,4-DCB) and should not be extrapolated to other compounds without independent verification.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the toxicological properties of dichlorobenzenes, supported by quantitative data, experimental methodologies, and pathway visualizations.
Chemical Identity and Physical Properties
Dichlorobenzenes are chlorinated aromatic compounds. 1,2-DCB is primarily used as a chemical intermediate, while 1,3-DCB is used in the production of various herbicides, insecticides, and pharmaceuticals. 1,4-DCB is commonly used as a space deodorant and for moth control.[1] The physical and chemical properties of DCB isomers are summarized below.
| Property | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |
| CAS Number | 95-50-1 | 541-73-1 | 106-46-7 |
| Molecular Formula | C6H4Cl2 | C6H4Cl2 | C6H4Cl2 |
| Molecular Weight | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless to white crystalline solid |
| Odor | Pleasant odor | Unspecified | Characteristic odor |
| Boiling Point | 180.5 °C | 173 °C | 174.1 °C |
| Melting Point | -17.0 °C | -24.7 °C | 53.1 °C |
| Water Solubility | 145 mg/L at 25 °C | 123 mg/L at 25 °C | 80 mg/L at 25 °C |
Toxicokinetics
The toxicokinetics of dichlorobenzenes involve absorption, distribution, metabolism, and excretion. Following inhalation or oral exposure, DCBs are readily absorbed into the bloodstream. They are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their lipophilic nature. Metabolism primarily occurs in the liver through oxidation, leading to the formation of dichlorophenols, which are then conjugated with glutathione and excreted in the urine.
Non-Clinical Toxicology
A summary of the key non-clinical toxicology findings for dichlorobenzenes is presented below, categorized by the route of exposure and health effect.
Inhalation Toxicity
| Study Type | Species | Exposure Duration | NOAEL | LOAEL | Effects Observed |
| Acute | Rat | 6 hours | - | 1532 ppm (LC50) | Mortality |
| Acute | Mouse | 6 hours | - | 1236 ppm (LC50) | Mortality |
| Chronic | Human | Occupational | - | 100 ppm | Irritation to eyes and respiratory passages |
Oral Toxicity
| Study Type | Species | Exposure Duration | NOAEL | LOAEL | Effects Observed |
| Acute | Rat | Single dose | - | 300 mg/kg | Liver and kidney toxicity |
| Subchronic | Rat | 90 days | 10 mg/kg/day | 25 mg/kg/day | Increased liver weight, hepatocellular hypertrophy |
| Chronic | Mouse | 2 years | - | 120 mg/kg/day | Liver and kidney tumors |
Genotoxicity
In vitro and in vivo studies have shown mixed results for the genotoxicity of dichlorobenzenes. Some studies have indicated a potential for DNA damage, while others have been negative. The EPA has classified 1,3-DCB as not classifiable as to human carcinogenicity (Group D).[2]
Carcinogenicity
Chronic oral exposure to 1,4-DCB has been shown to cause liver tumors in mice and kidney tumors in male rats. The International Agency for Research on Cancer (IARC) has classified 1,4-DCB as possibly carcinogenic to humans (Group 2B).
Mechanisms of Toxicity
The primary target organ for dichlorobenzene toxicity is the liver.[2] The proposed mechanism of toxicity involves metabolic activation to reactive metabolites that can bind to cellular macromolecules, leading to oxidative stress, cellular damage, and, in chronic cases, tumor formation. For 1,4-DCB, the mechanism of kidney tumorigenesis in male rats is thought to be related to the accumulation of alpha-2u-globulin.
Below is a generalized signaling pathway for hepatotoxicity induced by chlorinated aromatic compounds.
Caption: Generalized signaling pathway for dichlorobenzene-induced hepatotoxicity.
Experimental Protocols
The following are outlines of standard experimental protocols used in the toxicological assessment of chemicals like dichlorobenzenes.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, female rats from a standard strain are used.
-
Procedure:
-
A single animal is dosed with the test substance at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.
-
This sequential dosing continues until the criteria for stopping the test are met.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Procedure:
-
Several strains of bacteria, each carrying a different mutation in the histidine (for Salmonella) or tryptophan (for E. coli) operon, are used.
-
The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.
Below is a workflow diagram for a typical in vivo toxicology study.
Caption: A typical workflow for an in vivo subchronic toxicology study.
Conclusion
The toxicological profile of dichlorobenzenes is characterized by hepatotoxicity and, for some isomers, potential carcinogenicity. The mechanisms of toxicity are linked to metabolic activation and oxidative stress. The provided data and protocols offer a framework for understanding and evaluating the toxicological risks associated with this class of chemicals. For a definitive toxicological profile of a specific compound referred to as "this compound," a clear chemical identity (e.g., CAS number) is essential for targeted data retrieval and analysis.
References
An In-depth Technical Guide to the Detection of 3-(diethylcarbamoyl)benzoic acid (DCBA) in Human Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(diethylcarbamoyl)benzoic acid (DCBA) is a primary metabolite of N,N-diethyl-m-toluamide (DEET), the most common active ingredient in commercial insect repellents.[1][2] Given the widespread use of DEET-containing products, there is significant interest in monitoring human exposure. This compound is considered a more reliable and sensitive urinary biomarker of DEET exposure than DEET itself, as it is detected more frequently and at higher concentrations in the general population.[1][3][4] According to the National Health and Nutrition Examination Survey (NHANES), an estimated 84% of the U.S. population has detectable concentrations of this compound in their urine.[1] This guide provides a comprehensive overview of the state-of-the-art methodology for this compound detection in human urine, presents key quantitative data, and outlines detailed experimental protocols for researchers in the field.
Metabolic Pathway of DEET to this compound
DEET undergoes Phase I metabolism in the liver, primarily mediated by cytochrome P-450 enzymes.[3][4] The metabolic process involves the oxidation of the methyl group on the benzyl ring, leading to the formation of N,N-diethyl-3-hydroxymethylbenzamide (DHMB). This intermediate is further oxidized to a short-lived aldehyde, which is then converted to the final carboxylic acid metabolite, this compound.[3] Both DEET and its metabolites can also undergo Phase II metabolism, such as glucuronidation, before being excreted in the urine.[3]
Metabolic pathway of DEET to its primary urinary metabolite, this compound.
Quantitative Data on this compound in Human Urine
The following table summarizes urinary concentrations of this compound from the National Health and Nutrition Examination Survey (NHANES) for the U.S. population between 2007 and 2010. This data provides a valuable reference for population-level exposure to DEET.
| Survey Years | Population Group | Sample Size | Geometric Mean (95% CI) (µg/L) | 50th Percentile (95% CI) (µg/L) | 75th Percentile (95% CI) (µg/L) | 90th Percentile (95% CI) (µg/L) | 95th Percentile (95% CI) (µg/L) |
| 2007–2008 | Total | 2,538 | 3.50 (2.64–4.64) | 2.37 (1.88–3.10) | 9.14 (5.61–14.5) | 33.9 (20.5–53.1) | 79.2 (37.9–145) |
| 2009–2010 | Total | 2,735 | 4.54 (3.35–6.15) | 3.40 (2.31–4.95) | 13.8 (8.63–20.6) | 51.9 (31.1–108) | 165 (57.8–464) |
| 2007–2008 | 6–11 years | 378 | 4.44 (3.73–5.29) | 3.44 (2.70–5.87) | 12.7 (9.54–15.9) | 42.0 (24.2–70.4) | 79.7 (44.9–114) |
| 2009–2010 | 6–11 years | 385 | 6.44 (3.72–11.1) | 5.35 (2.58–8.86) | 18.5 (8.15–37.9) | 83.8 (28.4–439) | 316 (41.2–3970) |
| 2007–2008 | 12–19 years | 380 | 5.26 (3.47–7.98) | 4.37 (2.68–5.98) | 13.1 (6.81–25.8) | 35.4 (20.4–71.2) | 71.2 (30.7–700) |
| 2009–2010 | 12–19 years | 398 | 6.58 (4.49–9.66) | 4.63 (2.82–8.64) | 18.9 (10.7–33.6) | 87.8 (32.9–186) | 186 (31.1–1130) |
| 2007–2008 | 20–59 years | 1,157 | 3.33 (2.56–4.35) | 2.23 (1.83–2.90) | 7.95 (5.05–14.5) | 30.8 (17.4–53.1) | 75.6 (39.3–131) |
| 2009–2010 | 20–59 years | 1,300 | 4.39 (3.29–5.86) | 3.33 (2.23–4.95) | 14.0 (8.36–20.9) | 51.4 (32.6–95.8) | 138 (52.9–280) |
| 2007–2008 | ≥60 years | 623 | 2.78 (1.75–4.42) | 1.64 (0.936–3.06) | 6.15 (3.08–16.9) | 34.7 (16.3–75.4) | 103 (32.4–200) |
| 2009–2010 | ≥60 years | 652 | 3.42 (2.39–4.91) | 2.13 (1.45–4.00) | 9.63 (5.33–17.1) | 35.4 (19.7–63.8) | 103 (43.2–346) |
| Data sourced from the National Health and Nutrition Examination Survey (NHANES) 2007–2010.[5] |
Experimental Protocol: On-line SPE-HPLC-MS/MS
The gold standard for the quantification of this compound in human urine is on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS).[3][6][7] This method offers high throughput, sensitivity, and selectivity, requiring only a small volume of urine.[3]
Workflow for the analysis of this compound in human urine samples.
Reagents and Materials
-
HPLC-grade methanol and acetonitrile
-
Deionized water
-
Formic acid
-
β-glucuronidase enzyme solution
-
This compound analytical standard
-
Isotope-labeled this compound internal standard (ISTD)
-
Quality control (QC) urine pools (low and high concentrations)
Sample Preparation
-
Aliquoting: In a 96-well plate, add 100-200 µL of each urine sample, standard calibrator, and QC sample to designated wells.[7]
-
Internal Standard Spiking: Add a solution containing the isotope-labeled internal standard to each well.[7]
-
Enzymatic Hydrolysis: To account for Phase II metabolites, perform enzymatic hydrolysis. Add a β-glucuronidase enzyme solution to each well and incubate the plate (e.g., for 17 hours at 37°C) to deconjugate the glucuronidated forms of this compound.[3][7]
-
Acidification: After incubation, stop the enzymatic reaction and acidify the samples by adding a small volume of formic acid to each well.[7]
Instrumental Analysis: On-line SPE-HPLC-MS/MS
-
System Configuration: The system consists of an HPLC system with two pumps (one for SPE, one for analytical gradient), an autosampler, a column switching valve, an on-line SPE column, an analytical column, and a tandem mass spectrometer.
-
On-line SPE:
-
Loading/Washing: The prepared sample is injected and loaded onto a pre-concentration column (e.g., a monolithic or reversed-phase SPE column).[3][7] During this step, interfering hydrophilic substances are washed to waste.
-
Elution: After washing, the column switching valve is actuated, and the analytical HPLC mobile phase back-flushes the retained analytes (including this compound and its ISTD) from the SPE column onto the analytical column.[7]
-
-
HPLC Separation:
-
Column: A reversed-phase analytical column (e.g., C18) is used to chromatographically separate this compound from other urine components.[3]
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol is typically used.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The column effluent is directed to the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[3][6]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard are monitored for sensitive and selective quantification.[3]
-
Quality Control and Quantification
-
Calibration: A calibration curve is generated using standard solutions of known this compound concentrations.
-
Quantification: The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Quality Control: Low and high concentration QC samples are analyzed in each analytical run to ensure the accuracy and precision of the data.[1] Limits of detection (LOD) for this compound are typically in the range of 0.1 to 1.0 ng/mL (or µg/L).[1][3][6]
Conclusion
The quantification of urinary this compound is a robust and reliable method for assessing human exposure to DEET. The on-line SPE-HPLC-MS/MS methodology detailed in this guide provides the necessary sensitivity, specificity, and throughput for large-scale biomonitoring studies and clinical research. The provided quantitative data from NHANES serves as a crucial baseline for interpreting exposure levels in various populations. This technical guide equips researchers and professionals with the foundational knowledge required to implement and interpret this compound detection in human urine samples.
References
- 1. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 6-3, Geometric Mean and Selected Percentiles of Urine Concentrations of 3-(Diethylcarbamoyl) Benzoic Acid (this compound) (µg/L) for the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 2007–2010a - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
background levels of DCBA in the general population
An important clarification regarding the acronym "DCBA" is necessary for this in-depth technical guide. The literature reveals that "this compound" can refer to at least two distinct chemical compounds relevant to human exposure and biomonitoring:
-
2,6-Dichlorobenzamide (BAM) : A primary degradation product of the herbicide dichlobenil, which is a notable contaminant in groundwater and drinking water.
-
3-Diethylcarbamoyl benzoic acid : A major metabolite of N,N-diethyl-m-toluamide (DEET), the active ingredient in many insect repellents.
Given that researchers, scientists, and drug development professionals require chemical specificity, this guide will address both compounds in separate sections to avoid ambiguity and provide a comprehensive overview of the available data for each.
Section 1: 2,6-Dichlorobenzamide (BAM)
Data Presentation: BAM in Drinking Water
The following table summarizes the quantitative data on BAM concentrations found in drinking water, primarily from Danish environmental surveys. These findings are significant as they represent a direct source of exposure to the general population in the surveyed regions.
| Location/Study Period | Sample Type | Mean/Median Concentration (µg/L) | Maximum Concentration (µg/L) | Percentage of Samples Exceeding 0.1 µg/L | Reference |
| Denmark / 1992-2001 | Water supply wells | Mean: 0.318 / Median: 0.040 | 560 | 7.2% | [2] |
| Denmark (Four Counties) / 2002 | Small water supply wells | Not Reported | 14 | Not Reported | [2] |
Experimental Protocols for BAM Analysis in Water
The accurate quantification of BAM in environmental samples is critical for assessing public health risks. Two primary methodologies are highlighted in the literature: Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. GC/MS Method for BAM in Water
This method involves solid-phase extraction (SPE) followed by analysis using a gas chromatograph coupled with a mass spectrometer.
-
Principle : A water sample is passed through a solid-phase extraction disk which retains BAM. The analyte is then eluted with a solvent, concentrated, and analyzed by GC/MS in selected ion monitoring (SIM) mode for quantification.[3]
-
Sample Preparation :
-
A 1-liter water sample is passed through a divinylbenzene (DVB) Speedisk™ solid phase extraction disk under vacuum.[3]
-
The disk is eluted with methylene chloride.[3]
-
1-heptanol is added as a keeper, and the eluate is gently concentrated under a nitrogen stream.[3]
-
An internal standard (e.g., 2,4,6-trichlorobenzonitrile) is added to the concentrated sample for quantitation.[3]
-
-
Instrumentation :
-
Gas Chromatograph : Equipped with a Restek RTX-200 column (30 m X 0.25 mm X 0.5 µm).[3]
-
Temperature Program : 70°C for 1 min, then ramped at 10°C/min to 270°C and held for 1 min.[3]
-
Mass Spectrometer : Operated in Selected Ion Monitoring (SIM) mode, monitoring m/z 171, 173, 175, 189, 205, and 207.[3]
-
-
Quantification : A 5-point calibration curve is generated by plotting the analyte/internal standard ratio against the concentration. The limit of quantitation (LOQ) for this method is reported as 0.100 µg/L.[3]
2. LC-MS/MS Method for BAM in Water
This method offers high sensitivity and specificity for the determination of BAM and its degradation products.
-
Principle : Water samples are concentrated using solid-phase extraction, and the resulting extract is analyzed by liquid chromatography coupled to tandem mass spectrometry with electrospray ionization.[4][5]
-
Sample Preparation :
-
Instrumentation :
-
Liquid Chromatograph : Separates BAM from other compounds in the extract.
-
Tandem Mass Spectrometer : Provides detection and quantification.
-
-
Performance : This method has demonstrated a limit of detection (LOD) for BAM in groundwater of 0.010 µg/L and a limit of quantification (LOQ) of 0.035 µg/L.[4]
Mandatory Visualization: BAM Exposure Pathway
The following diagram illustrates the environmental formation of BAM from its parent herbicide and the subsequent primary exposure route to the general population.
Caption: Environmental pathway of 2,6-Dichlorobenzamide (BAM) from herbicide to human exposure.
Section 2: 3-Diethylcarbamoyl Benzoic Acid (from DEET)
This section addresses 3-Diethylcarbamoyl benzoic acid (this compound), a major urinary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET).[6][7][8] Unlike BAM, biomonitoring data for this this compound is available from studies in the general population, including children.[8][9]
Data Presentation: this compound Biomonitoring Data
The table below summarizes urinary concentrations of this compound from a Canadian study on children. This data provides insight into exposure levels in a vulnerable population segment, even noting that those who did not use insect repellent on the study day still had detectable levels of this compound.[8]
| Population | Sample Type | Key Findings | Notes | Reference |
| Canadian Children (7-13 years) | Spot Urine | This compound was the predominant metabolite of DEET exposure.[8] | The study was observational, with children using insect repellent as they normally would at a summer camp.[8] | [8][9] |
| This compound levels were elevated 8 to 14 hours post-application of insect repellent.[8] | Even children not using repellent on the study day had detectable this compound levels, suggesting complex, multi-route exposure.[8] | |||
| This compound concentrations were 28- to 60-times higher than the other measured DEET metabolite, DHMB.[9] | A total of 389 urine samples were collected from 124 children.[8] |
Experimental Protocols for this compound Analysis in Urine
Biomonitoring for DEET exposure typically involves the analysis of its metabolites in urine, as the parent compound is rapidly metabolized.
-
Principle : Urinary concentrations of this compound are quantified using methods like isotope-dilution tandem mass spectrometry, which provides high accuracy and sensitivity.
-
Sample Collection : Multiple spot urine samples are collected over a 24-hour period to capture the excretion curve of the metabolites post-exposure.[8]
-
Sample Preparation :
-
Urine samples are typically stored frozen until analysis.
-
An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required to deconjugate metabolites before extraction.
-
A simple dilution of the urine with water or formic acid can be used to reduce matrix effects.
-
-
Instrumentation :
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the standard for quantifying DEET metabolites in urine. Isotope-labeled internal standards are used to ensure accuracy.
-
-
Quantification : Concentrations are often adjusted for urine dilution using specific gravity or creatinine levels to allow for meaningful comparison between samples.
Mandatory Visualization: DEET Metabolism Pathway
The following diagram illustrates the metabolic conversion of DEET to its primary and secondary metabolites within the human body.
Caption: Metabolic pathway of DEET to its major urinary metabolite, this compound, in humans.
References
- 1. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]
- 2. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – 1 General description [www2.mst.dk]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 6. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use | PLOS One [journals.plos.org]
The Nexus of DEET Application and DCBA Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the topical application of N,N-Diethyl-m-toluamide (DEET), the world's most common active ingredient in insect repellents, and the subsequent systemic concentration of its primary metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA). Understanding this relationship is paramount for assessing exposure, conducting risk evaluations, and informing the development of safer and more effective repellent formulations. This document provides a comprehensive overview of the metabolic pathways, quantitative exposure data, and the experimental protocols used to measure these compounds.
Introduction: From Repellent to Metabolite
DEET has been a cornerstone of insect-borne disease prevention for over six decades, valued for its broad efficacy against a range of vectors.[1][2] Upon dermal application, a portion of DEET is absorbed into the systemic circulation, where it undergoes rapid and extensive metabolism, primarily in the liver.[1][3][4][5] The principal metabolic pathway involves the oxidation of the methyl group on the toluene ring, leading to the formation of this compound.[3][6] Due to the rapid metabolism and clearance of the parent compound, this compound has been identified as a more reliable and sensitive urinary biomarker for assessing DEET exposure in human populations.[4][6][7][8]
Metabolic Pathway of DEET
The biotransformation of DEET is a multi-step process mediated by hepatic cytochrome P450 (CYP) enzymes. The primary pathway leading to this compound formation involves two key oxidative steps. Initially, the methyl group of DEET is hydroxylated to form an intermediate metabolite, N,N-diethyl-3-hydroxymethylbenzamide (DHMB). Subsequently, this alcohol intermediate is further oxidized to a carboxylic acid, yielding this compound.[3][6] Another significant metabolic route is the N-dealkylation of the diethylamino group.[3]
The following diagram illustrates the primary metabolic pathway of DEET to this compound.
Caption: Metabolic pathway of DEET to its primary metabolite, this compound.
Quantitative Analysis of DEET and this compound
Numerous studies have quantified the concentrations of DEET and its metabolites in biological matrices, primarily urine, following controlled and real-world exposure scenarios. These data are crucial for establishing baseline exposure levels and understanding the toxicokinetics of DEET.
Urinary Concentrations of DEET and Metabolites
The following table summarizes urinary concentrations of DEET, this compound, and DHMB from various human biomonitoring studies.
| Study Population | Matrix | Compound | Concentration Range | Detection Frequency | Citation |
| U.S. General Population (NHANES 2007-2010) | Urine | DEET | >0.08 - 45.1 µg/L | ~3% | [8][9] |
| This compound | >0.48 - 30,400 µg/L | ~84% | [8][9] | ||
| DHMB | >0.09 - 332 µg/L | Not specified | [8][9] | ||
| Canadian Children (7-13 years) | Urine | DEET | >97% | [10] | |
| This compound | 100% | [10] | |||
| DHMB | 100% | [10] | |||
| Japanese Adults (Observational Study) | Urine | DEET | 5.1 - 69.8 µg/L (max) | Not specified | [11] |
| This compound | >7000 µg/L (max) | Not specified | [11] | ||
| Atlanta Adults (No known occupational exposure) | Urine | This compound | Detected in 36 of 75 samples | 48% | [6] |
Excretion Profile Following Dermal Application
A study on Canadian children provided insights into the excretion kinetics of DEET and this compound following typical insect repellent use.
| Compound | Median Percentage of Applied Dose Excreted in Urine | Peak Urinary Elevation Post-Application | Citation |
| DEET | 0.001% | 2 - 8 hours | [12][13] |
| This compound | 1.3% | 8 - 14 hours | [12][13] |
These findings highlight that a small fraction of dermally applied DEET is absorbed and excreted in urine, with this compound being the predominant urinary metabolite.[12][13]
Experimental Protocols
The accurate quantification of DEET and its metabolites in biological samples is essential for exposure assessment. The most common analytical approach involves sample preparation followed by instrumental analysis.
Sample Preparation and Analysis Workflow
A typical workflow for the analysis of DEET and its metabolites in urine is depicted below.
Caption: General experimental workflow for urinary DEET and this compound analysis.
Detailed Methodologies
1. Sample Collection and Storage: Urine samples are collected in sterile polypropylene containers. To account for urinary dilution, specific gravity is measured using a refractometer. Samples are then aliquoted and stored at -40°C or below until analysis.[7]
2. Enzymatic Hydrolysis: To quantify both free and conjugated metabolites, urine samples are subjected to enzymatic hydrolysis. This is typically achieved by incubating the samples with β-glucuronidase from Helix pomatia at 37°C overnight.[7][10]
3. Solid-Phase Extraction (SPE): Following hydrolysis, the samples undergo SPE for cleanup and pre-concentration of the analytes. A common stationary phase used is an Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent.[10]
4. Instrumental Analysis: The extracted and reconstituted samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[6][7][10] Isotope-dilution is often employed for accurate quantification, where stable isotope-labeled internal standards for DEET and its metabolites are spiked into the samples prior to preparation.[6][7] Detection is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[6][7]
5. Quality Control: Analytical runs include blanks, and low- and high-concentration quality control materials to ensure the accuracy and precision of the data.[14] The limits of detection (LODs) for these methods are typically in the sub-µg/L range.[7][10][14]
Logical Relationship: Application to Biomarker Detection
The logical sequence from the application of a DEET-containing product to the detection of the this compound biomarker is a critical concept for interpreting biomonitoring data.
Caption: Logical flow from DEET application to this compound biomarker detection.
Conclusion and Future Directions
The conversion of DEET to this compound is a well-established metabolic process, making this compound an invaluable biomarker for assessing human exposure to DEET-containing products. The quantitative data summarized herein provide a baseline for exposure levels in various populations. The detailed experimental protocols offer a standardized approach for the reliable quantification of these compounds.
Future research should focus on several key areas:
-
Investigating the impact of formulation on DEET absorption and metabolism: Different formulations may alter the rate and extent of DEET penetration, thereby influencing systemic this compound concentrations.[1]
-
Exploring potential gender differences in DEET metabolism: Limited evidence suggests that there may be sex-based differences in the metabolic pathways of DEET.[3]
-
Elucidating the downstream signaling effects of DEET and this compound: While the primary metabolic pathway is clear, further investigation into the potential cellular and molecular effects of these compounds is warranted.
-
Refining toxicokinetic models: More comprehensive data will aid in the development of more accurate models to predict internal dose from external application scenarios.
By continuing to explore the intricate relationship between DEET application and this compound concentration, the scientific community can ensure the safe and effective use of this vital public health tool.
References
- 1. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms of DEET toxicity and disease-carrying insect vectors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Request Rejected [gulflink.osd.mil]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
The Pharmacokinetics of DEET and its Metabolic Conversion to DCBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET), with a specific focus on its metabolic conversion to 3-(diethylcarbamoyl)benzoic acid (DCBA). This document synthesizes key findings on the absorption, distribution, metabolism, and excretion of DEET and its primary metabolites, presenting quantitative data in a comparative format. Detailed experimental protocols for seminal studies in the field are provided to facilitate replication and further research.
Introduction
N,N-diethyl-m-toluamide (DEET) is a highly effective and broadly utilized topical insect repellent.[1][2] Understanding its pharmacokinetic properties is crucial for assessing its safety and efficacy. Upon dermal application, DEET is partially absorbed into the systemic circulation, where it undergoes extensive metabolism primarily in the liver.[2][3] One of the key metabolic pathways involves the oxidation of the methyl group on the aromatic ring, leading to the formation of several metabolites, with 3-(diethylcarbamoyl)benzoic acid (this compound) being a major urinary end-product.[1][3][4] This guide will elucidate the metabolic journey from DEET to this compound, providing a comprehensive resource for professionals in toxicology, pharmacology, and drug development.
Metabolic Pathway of DEET to this compound
The biotransformation of DEET to this compound is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] The initial and rate-limiting step is the oxidation of the methyl group of DEET to form N,N-diethyl-m-hydroxymethylbenzamide (BALC), also known as N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[1][5][6] This intermediate alcohol is then further oxidized to an aldehyde, which is subsequently and rapidly converted to the carboxylic acid, this compound.[1]
The following diagram illustrates this principal metabolic pathway:
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of DEET and its metabolites that have been reported in the literature for both human and animal models.
Table 1: Human Pharmacokinetic Parameters of DEET and Metabolites
| Parameter | DEET | BALC (DHMB) | This compound | Study Conditions | Reference |
| Dermal Absorption | 5.6% - 17% of applied dose | - | - | Topical application to forearm | [7] |
| Plasma Half-life (t½) | 2.5 - 9 hours | - | - | Varies with formulation and species | [7] |
| Primary Route of Excretion | Urine | Urine | Urine | Following dermal and oral administration | [3][4] |
| Major Urinary Metabolite | - | - | Yes | Detected at the highest concentrations in urine | [1] |
Table 2: Animal Pharmacokinetic Parameters of DEET and Metabolites
| Parameter | Value | Species | Study Conditions | Reference |
| Dermal Absorption | ~10-60% | Varies | Topical application | [8] |
| Plasma Half-life (t½) | 2.56 hours | Beagle Dog | Intravenous administration | [9] |
| Peak Plasma Concentration (Cmax) | 1-2 hours post-dose | Beagle Dog | Dermal application of lotion | [9] |
| Transdermal Bioavailability | 14.0% - 18.3% | Beagle Dog | Dermal application of lotion | [9] |
| Primary Route of Excretion | Urine | Rat | Oral and dermal administration | [7] |
Experimental Protocols
This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacokinetics of DEET to this compound conversion.
In Vitro Metabolism of DEET using Human Liver Microsomes
This protocol is a composite based on methodologies described in studies investigating the enzymatic conversion of DEET.[5][10][11][12]
Objective: To identify the primary metabolites of DEET and the cytochrome P450 enzymes responsible for their formation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
DEET standard
-
NADPH regenerating system (e.g., 20 mM NADPH solution)
-
100 mM Phosphate buffer (pH 7.4)
-
Various cDNA-expressed human CYP450 isoforms
-
Organic solvent for reaction termination (e.g., acetonitrile or ethyl acetate)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the desired concentration of HLMs (e.g., 0.5-1.0 mg/mL).
-
Incubation: Add DEET to the reaction mixture at various concentrations (e.g., 1-1000 µM). Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
CYP450 Isoform Identification: Repeat the incubation procedure using individual cDNA-expressed human CYP450 isoforms to determine the specific enzymes responsible for the formation of each metabolite.
-
Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify DEET and its metabolites, including BALC (DHMB).
Human Pharmacokinetic Study of Topically Applied DEET
This protocol outlines a typical experimental design for an in vivo human study to assess the absorption, metabolism, and excretion of DEET and its metabolites.
Objective: To determine the pharmacokinetic profile of DEET and its metabolites, including this compound, following dermal application in human volunteers.
Experimental Workflow:
Procedure:
-
Volunteer Recruitment: Recruit a cohort of healthy adult volunteers. Obtain informed consent and screen for inclusion/exclusion criteria.
-
Baseline Sampling: Collect baseline blood and urine samples from each volunteer prior to DEET application.
-
DEET Application: Apply a precise dose of a DEET-containing formulation to a well-defined area of the skin (e.g., the forearm).
-
Serial Sampling: Collect blood and urine samples at predetermined time intervals post-application (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Processing and Analysis:
-
Urine Samples: To quantify total this compound (conjugated and unconjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[1][13] Following hydrolysis, subject the samples to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[13][14]
-
Plasma/Serum Samples: Process blood samples to obtain plasma or serum. Perform protein precipitation followed by SPE.
-
Quantification: Analyze the processed samples using a validated HPLC-MS/MS method to determine the concentrations of DEET, BALC (DHMB), and this compound.[1][13][14]
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC).
Conclusion
The metabolic conversion of DEET to this compound is a significant pathway in the elimination of this widely used insect repellent. The process, initiated by CYP450-mediated hydroxylation to BALC (DHMB) and subsequent oxidation, results in the formation of the major urinary metabolite, this compound. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development, facilitating a deeper understanding of the pharmacokinetics of DEET and providing a foundation for future research and safety assessments.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Pharmacokinetics of insect repellent N,N-diethyl-m-toluamide in beagle dogs following intravenous and topical routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Metabolism of N,N-diethyl-m-toluamide (DEET) by liver microsomes from male and female rats. Simultaneous quantitation of DEET and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Sources of Environmental 3,5-Dichlorobenzoic Acid (DCBA) Contamination
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichlorobenzoic acid (DCBA) is an emerging environmental contaminant originating from diverse anthropogenic sources. This technical guide provides a comprehensive overview of the primary pathways of this compound contamination, including its formation as a degradation product of widely used consumer and agricultural products, and its direct release from industrial manufacturing processes. This document details the chemical transformations leading to this compound's environmental persistence, summarizes reported environmental concentrations, and provides established analytical methodologies for its detection in various environmental matrices. Furthermore, it explores the toxicological implications by examining cellular signaling pathways potentially disrupted by chlorobenzoic acids, offering a foundational understanding for researchers in environmental science and drug development.
Introduction to 3,5-Dichlorobenzoic Acid (this compound)
3,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂) is a halogenated aromatic carboxylic acid.[1][2][3][4][5][6][7] While not a household name, its presence in the environment is a growing concern due to its persistence and potential for ecological and human health impacts. This compound's entry into the environment is multifaceted, stemming from both direct and indirect sources. Understanding these sources is critical for developing effective monitoring and remediation strategies. This guide will delve into the core origins of this compound contamination, providing the technical detail necessary for a thorough scientific understanding.
Primary Sources of Environmental this compound Contamination
The environmental burden of this compound is primarily attributed to three main sources: its use as a chemical intermediate in industrial synthesis, its formation as a metabolite of the widely used insect repellent DEET, and its generation as a degradation product of the herbicide propyzamide.
Industrial Synthesis and Application
3,5-Dichlorobenzoic acid serves as a crucial building block in the chemical industry for the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and dyes.[1][8] Industrial manufacturing processes, such as the chlorination of benzonitrile followed by hydrolysis, can lead to the direct release of this compound into the environment through wastewater effluent if not adequately treated.[8] While specific data on industrial effluent concentrations of this compound are not widely available in public literature, the potential for point source contamination from manufacturing facilities is a significant concern. It is also used as a herbicide itself, acting by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants.[1]
Degradation of N,N-Diethyl-meta-toluamide (DEET)
N,N-Diethyl-meta-toluamide (DEET) is one of the most common active ingredients in insect repellents. Following application, DEET can be absorbed through the skin and is also washed off into wastewater systems during bathing or laundering of treated clothing. In the environment and within the human body, DEET undergoes metabolic transformation, leading to the formation of several metabolites, with 3,5-dichlorobenzoic acid being a significant end-product. This metabolic process highlights a diffuse source of this compound contamination directly linked to consumer product usage.
Degradation of the Herbicide Propyzamide
Propyzamide is a selective herbicide used to control grasses and broadleaf weeds in a variety of agricultural and horticultural settings.[9] In the soil, propyzamide undergoes microbial degradation, which can lead to the formation of this compound as a persistent metabolite.[9] The repeated application of propyzamide in agricultural fields can lead to the accumulation and subsequent migration of this compound into surrounding water bodies through runoff and leaching.[9][10][11]
Environmental Fate and Transport
This compound is a relatively water-soluble compound, which facilitates its transport in aquatic environments.[8] Its persistence in soil and water is influenced by factors such as microbial activity, sunlight (photodegradation), and soil composition. Due to its stability, this compound has the potential for long-range transport from its original source, leading to widespread, low-level contamination of surface water and groundwater.
Quantitative Data on Environmental Concentrations
The presence of this compound has been documented in various environmental compartments. The following tables summarize the reported concentrations of this compound and its parent compounds in water and soil.
Table 1: Concentrations of this compound and Related Compounds in Water
| Compound | Matrix | Concentration Range | Location/Study | Citation |
| 3,5-Dichlorobenzoic acid | Groundwater | 1.172 µg/L (average) | Ireland | [12] |
| DEET | Surface Water | up to 32.18 µg/L | Not Specified | [13] |
Table 2: Concentrations of Propyzamide and its Metabolites in Soil
| Compound/Analyte | Matrix | Concentration Range | Study Details | Citation |
| Propyzamide residues convertible to 3,5-dichlorobenzoate | Fresh Pea Vines | 0.98 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |
| Propyzamide residues convertible to 3,5-dichlorobenzoate | Dry Pea Hay | 2.40 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |
| Propyzamide residues convertible to 3,5-dichlorobenzoate | Dry Peas | 0.08 ppm | Single broadcast foliar application of propyzamide at 1.48 lb ai/A. | [9] |
| Chlorobenzoic acids (total) | Contaminated Soil | 3.1 µg/g | Historically PCB-contaminated site. | [14] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in environmental samples is crucial for assessing the extent of contamination. The following are detailed methodologies for the analysis of this compound in water and soil matrices.
Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the detection of polar pesticides and their metabolites in water samples.
5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter the Sample: Filter the water sample (typically 1 liter) through a 0.45 µm filter to remove suspended solids.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the Sample: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the Analyte: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
5.1.2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for 3,5-DCBA: Precursor ion (m/z) 189 -> Product ions (m/z) 145 and 121.[15]
-
Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves extraction, derivatization, and subsequent analysis by GC-MS.
5.2.1. Sample Preparation: Extraction and Derivatization
-
Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetone or a mixture of acetone and hexane).
-
Sonricate the mixture for 15-30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Derivatization:
-
Concentrate the combined extract to near dryness.
-
Add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group of this compound into a more volatile ester or silyl ester, respectively.[2][14][16][17]
-
Follow the specific reaction conditions (temperature and time) recommended for the chosen derivatizing agent.
-
After derivatization, the sample is ready for GC-MS analysis.
-
5.2.2. Instrumental Analysis: GC-MS
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of analytes.
-
Mass Spectrometry: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.
Visualization of Pathways
To understand the origins and potential biological effects of this compound, the following diagrams illustrate the degradation pathways leading to its formation and a representative cellular signaling pathway that may be affected by chlorobenzoic acids.
Degradation Pathways
Degradation pathways of DEET and Propyzamide to 3,5-DCBA.
Experimental Workflow for Water Analysis
Experimental workflow for the analysis of this compound in water samples.
Postulated Pro-inflammatory Signaling Pathway
While specific signaling pathways for 3,5-DCBA are not well-documented, chlorogenic acid, which shares a benzoic acid-like core structure, has been shown to modulate inflammatory pathways. It is plausible that chlorobenzoic acids could interact with similar pathways. The following diagram illustrates a generalized pro-inflammatory signaling cascade that could be a target for toxicological investigation of this compound.
Postulated pro-inflammatory signaling pathways potentially affected by chlorobenzoic acids.
Conclusion
The environmental contamination of 3,5-dichlorobenzoic acid is a multifaceted issue with significant implications for environmental health. Its origins as a breakdown product of common consumer and agricultural chemicals, coupled with direct industrial releases, necessitate a comprehensive approach to its monitoring and regulation. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound in environmental matrices. Further research into the specific toxicological effects and cellular signaling pathways affected by this compound is crucial for a complete understanding of its risk profile and for the development of targeted therapeutic and remediation strategies. This guide serves as a foundational resource for scientists and professionals dedicated to addressing the challenges posed by emerging environmental contaminants.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of automated off-line solid-phase extraction LC-MS/MS to monitor EPA priority endocrine disruptors in tap water, surface water, and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. epa.gov [epa.gov]
- 8. A Cellular Mechanism to Detect and Alleviate Reductive Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]
- 12. lcms.cz [lcms.cz]
- 13. mpra.ub.uni-muenchen.de [mpra.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 3-(Diethylcarbamoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standards for 3-(diethylcarbamoyl)benzoic acid (CAS No. 72236-23-8). It is intended to be a core resource for researchers, scientists, and professionals involved in drug development and quality control who are working with this compound. This document outlines the key physicochemical properties, analytical methodologies for characterization and quantification, and expected spectral data for this analytical standard.
Physicochemical Properties
3-(Diethylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a diethylcarbamoyl group at the meta-position of the benzene ring. Its analytical standard is typically a white to off-white solid. While specific experimental data for some physical properties are not widely published, known data and properties of closely related compounds provide a strong basis for its characterization.
Table 1: Physicochemical and General Data for 3-(Diethylcarbamoyl)benzoic Acid
| Property | Value | Source/Comment |
| Chemical Name | 3-(Diethylcarbamoyl)benzoic acid | IUPAC Name[1] |
| Synonyms | 3-[(Diethylamino)carbonyl]benzoic Acid, DEET-m-carboxylic acid | [2] |
| CAS Number | 72236-23-8 | [1][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][3] |
| Molecular Weight | 221.25 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | Typical purity from commercial suppliers[3]. A deuterated version is also available with 95% chemical purity[4]. |
| Melting Point | Data not available. For comparison, benzoic acid melts at 122.13°C. | [5] |
| Boiling Point | Data not available. For comparison, 2-(diethylcarbamoyl)benzoic acid boils at 406.8°C at 760 mmHg. | [6] |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and ethanol. | Based on data for benzoic acid and its derivatives, which show good solubility in these solvents[7]. |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 3-(diethylcarbamoyl)benzoic acid. The following section details the recommended experimental protocols for these analyses.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is the most common and effective method for assessing the purity and determining the concentration of 3-(diethylcarbamoyl)benzoic acid.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |
| Gradient | 30% Acetonitrile, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Standard Concentration | 0.1 mg/mL in Acetonitrile |
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-(diethylcarbamoyl)benzoic acid reference standard in acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration in acetonitrile.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, compare the peak area of the sample to a calibration curve generated from a series of known standard concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS can be employed to identify and quantify volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required.
Experimental Protocol:
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural confirmation of 3-(diethylcarbamoyl)benzoic acid.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
-
~1.2 ppm (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl groups.
-
~3.4 ppm (q, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups.
-
~7.5-8.2 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.
-
~10-12 ppm (s, 1H, broad): A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
-
~13-15 ppm: Carbon signals of the methyl groups.
-
~40-45 ppm: Carbon signals of the methylene groups.
-
~128-135 ppm: Signals for the aromatic carbons.
-
~168-172 ppm: Two signals for the carbonyl carbons of the amide and the carboxylic acid.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid)[8] |
| ~3050 | C-H (aromatic) | Stretching |
| ~2970, ~2870 | C-H (aliphatic) | Stretching |
| ~1700 | C=O | Stretching (Carboxylic acid)[8] |
| ~1640 | C=O | Stretching (Amide) |
| ~1600, ~1480 | C=C | Stretching (Aromatic ring) |
| ~1320-1210 | C-O | Stretching (Carboxylic acid) |
| ~950 (broad) | O-H | Bending (out-of-plane) |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data (LC-ESI-QTOF):
-
Precursor m/z: 222.1125 ([M+H]⁺)[1]
-
Adduct: [M+H]⁺[1]
-
Major Fragment Ions: The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the diethylamide side chain.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in an appropriate solvent system, such as acetonitrile/water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Workflow and Diagrams
Quality Control Workflow for Analytical Standards
The following diagram illustrates a typical workflow for the quality control of an analytical standard of 3-(diethylcarbamoyl)benzoic acid.
Caption: Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Diethylcarbamoyl)benzoic acid (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]
- 3. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 3-(Diethylcarbamoyl)benzoic acid (Dââ, 97%) CP 95% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories,DLM-11354-1.2 [isotope.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Cas 4166-52-3,2-(diethylcarbamoyl)benzoic acid | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the Quantification of 2,6-Dichlorobenzamide (DCBA) in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,6-dichlorobenzamide (DCBA) in water samples. This compound is a primary degradation product of the herbicide dichlobenil and is frequently detected in groundwater.[1][2] Its persistence and potential for water contamination necessitate robust and sensitive analytical methods for monitoring.[1][3]
This document outlines two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with Electron Capture Detection (ECD). An overview of an Enzyme-Linked Immunosorbent Assay (ELISA) method is also provided for rapid screening purposes.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[4][5] GC-ECD offers a reliable and cost-effective alternative, particularly for routine monitoring. ELISA provides a high-throughput screening tool, though positive results often require confirmation by a chromatographic method.[6]
Quantitative Data Summary
The following table summarizes the performance of the detailed analytical methods for this compound quantification in water.
| Parameter | LC-MS/MS | GC-ECD | ELISA |
| Limit of Detection (LOD) | 0.021 µg/L[4][5] | Not explicitly stated, but method is designed for low µg/L range | 0.02 µg/L[6] |
| Limit of Quantification (LOQ) | 0.071 µg/L[4][5] | 0.100 µg/L[7] | Not explicitly stated |
| Recovery | 91-110%[4][5] | Not explicitly stated in the provided documents | Not applicable for screening assays |
| Relative Standard Deviation (RSD) | 3-22%[4][5] | Not explicitly stated | < 6% (inter-well CV)[6] |
| Throughput | Medium | Medium | High |
| Selectivity | High | Medium | Medium (cross-reactivity can occur)[6] |
Experimental Protocols
Method 1: Quantification of this compound in Water by SPE and LC-MS/MS
This protocol describes a sensitive and selective method for the determination of this compound in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended particles.[8]
-
SPE Cartridge Conditioning: Condition a graphitized carbon-based SPE cartridge (e.g., Carbopak-B, 0.5 g) by passing 10 mL of methanol followed by 25 mL of deionized water.[7][8] Do not allow the cartridge to dry.
-
Sample Loading: Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[8]
-
Analyte Elution: Elute the retained this compound from the cartridge with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.[8]
-
Concentration: Reduce the eluted fractions to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[8]
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm) is suitable.[8]
-
Mobile Phase:
-
Gradient Elution:
-
0-15 min: 0% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 1.0 µL.[8]
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound need to be determined by infusing a standard solution.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify this compound in the prepared water samples by comparing their peak areas to the calibration curve.
Caption: Workflow for this compound quantification in water by SPE and LC-MS/MS.
Method 2: Quantification of this compound in Water by GC-ECD
This protocol is based on the US EPA method for the analysis of 2,6-dichlorobenzamide in water using gas chromatography with an electron capture detector.[9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect a 100 mL water sample in a suitable container.
-
Extraction: Perform a solvent extraction of the water sample with ethyl acetate.
-
Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Solvent Exchange: Exchange the solvent to acetone/petroleum ether.
-
Cleanup: Pass the extract through an alumina column for cleanup.
-
Elution: Elute the this compound from the alumina column with ethanol/petroleum ether (1+19).[9]
-
Final Solvent Exchange: Evaporate the eluate to dryness and reconstitute in a known volume of ethyl acetate for GC analysis.[9]
2. GC-ECD Analysis
-
Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD).
-
GC Column: A packed column suitable for pesticide analysis.
-
Carrier Gas: Nitrogen at a flow rate of 10-14 mL/min.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 330°C.[9]
-
Oven Temperature Program: Isothermal or a temperature gradient program suitable for the separation of this compound from potential interferences.
-
Injection Volume: 2 µL.[9]
3. Calibration and Quantification
-
Prepare a series of single-component this compound calibration standards in ethyl acetate at concentrations ranging from 1 ng/mL to 50 ng/mL.[9]
-
Generate a standard calibration curve by plotting the peak height or area versus the concentration of the corresponding standard using linear regression.[9]
-
Quantify this compound in the prepared samples by comparing their peak response to the calibration curve.
Caption: Workflow for this compound quantification in water by LLE and GC-ECD.
Method 3: Screening of this compound in Water by ELISA
This section provides a brief overview of an Enzyme-Linked Immunosorbent Assay (ELISA) for the rapid screening of this compound in water samples.[6]
Principle:
This method is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of binding sites on antibodies coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is measured and is inversely proportional to the this compound concentration.
General Procedure:
-
Add standards, controls, and water samples to antibody-coated microplate wells.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate for color development.
-
Stop the reaction and read the absorbance using a microplate reader.
-
Calculate the this compound concentration based on a standard curve.
This ELISA procedure is suitable for large-scale screening of water samples suspected of being contaminated with this compound.[6]
This compound Degradation Pathway
This compound is a degradation product of the herbicide dichlobenil.[1][2] The primary transformation in the environment involves the hydrolysis of the nitrile group of dichlobenil to the amide group of this compound.[2] Further degradation of this compound in the environment is slow, leading to its persistence.[1][2]
Caption: Simplified degradation pathway of Dichlobenil to this compound.
References
- 1. DSpace [helda.helsinki.fi]
- 2. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
Application Note and Protocol: Solid-Phase Extraction for the Determination of 2,6-Dichlorobenzamide (DCBA) in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichlorobenzamide (DCBA), a primary metabolite of the herbicide dichlobenil, is an important biomarker for assessing human exposure to this compound. Accurate and sensitive quantification of this compound in biological matrices such as urine is crucial for toxicological and environmental health studies. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, adapted from established methods for environmental water analysis. The protocol is designed to be a robust starting point for method development and validation in a research setting.
Quantitative Data Summary
The following table summarizes analytical performance data for the determination of this compound using solid-phase extraction followed by LC-MS/MS. It is important to note that this data was obtained from the analysis of groundwater samples, but serves as a valuable reference for the expected performance of the method.[1][2]
| Analyte | Matrix | Recovery (at 1.0 µg/L) | Relative Standard Deviation (RSD) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| This compound | Groundwater | 91-102% | 2.2-26.5% | 0.021 | 0.071 |
Experimental Protocol: SPE of this compound from Urine
This protocol is adapted from methodologies developed for the analysis of this compound in water samples.[1][2][3] Modifications have been incorporated to address the complexity of the urine matrix.
1. Materials and Reagents
-
SPE Cartridges: Divinylbenzene (DVB) or a similar polymeric reversed-phase sorbent is recommended. C18 cartridges can also be used.[3][4]
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
Ammonium hydroxide
-
Internal Standard (e.g., isotopically labeled this compound or a structural analog like 2,4,6-trichlorobenzonitrile)[3]
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
2. Urine Sample Pretreatment
Proper sample preparation is critical for reproducible results.
-
Collection: Collect a mid-stream urine sample in a sterile container.[5][6] For general analysis, a first-morning void is often preferred due to its higher concentration.[7]
-
Storage: Analyze samples as soon as possible. If storage is necessary, refrigerate at 2-8°C for short-term storage or freeze at -20°C or lower for long-term storage.[7]
-
Thawing and Centrifugation: Before extraction, thaw frozen samples completely at room temperature. Vortex the samples and then centrifuge at approximately 3000 x g for 10 minutes to pellet any particulate matter.
-
pH Adjustment: Transfer the supernatant to a clean tube. Adjust the pH of the urine sample to approximately 2-3 using formic or acetic acid. This step is crucial for ensuring that this compound, which is a weak acid, is in its neutral form and can be efficiently retained by the reversed-phase sorbent.
-
Internal Standard Spiking: Spike the pretreated urine sample with an appropriate internal standard to correct for matrix effects and variations in recovery.
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge.
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pretreated urine sample (typically 5-10 mL) onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/minute.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences.
-
A second wash with a mild organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be included to remove less polar interferences.
-
After the final wash, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent. A common choice is 2-4 mL of methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.
-
Collect the eluate in a clean collection tube.
-
4. Eluate Post-Treatment
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-500 µL) of the mobile phase that will be used for the LC-MS/MS analysis.
-
Final Preparation: Vortex the reconstituted sample to ensure the analyte is fully dissolved. Transfer the sample to an autosampler vial for analysis.
Visualizations
Below are diagrams illustrating the experimental workflow for the solid-phase extraction of this compound from urine.
Caption: Workflow for SPE of this compound from Urine.
References
- 1. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. How to Prepare for Urine Tests | Rezus [rezus.lt]
- 6. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wvs.academy [wvs.academy]
Standard Operating Procedure for Direct Cysteine Biotinylation Assay (DCBA) Measurement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the measurement of protein S-sulfenylation using a Direct Cysteine Biotinylation Assay (DCBA). This chemoproteomic technique enables the selective labeling, enrichment, and identification of proteins containing S-sulfenylated cysteine residues, a critical post-translational modification involved in redox signaling and various disease states. This SOP is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways and the effects of novel therapeutic agents on protein oxidation.
Introduction
Protein S-sulfenylation is the reversible oxidation of a cysteine thiol to a sulfenic acid (-SOH). This transient modification plays a pivotal role in cellular signaling, acting as a molecular switch in response to reactive oxygen species (ROS).[1][2] Due to its inherent instability, direct detection of S-sulfenylation in complex biological systems is challenging. The this compound method overcomes this by employing chemoselective probes, such as dimedone-based analogs like DYn-2, to specifically and covalently label S-sulfenylated cysteines.[1][3][4] These probes contain a bioorthogonal handle (e.g., an alkyne group) that allows for the subsequent attachment of a biotin tag via a "click chemistry" reaction.[1][3] The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified and quantified by mass spectrometry or immunoblotting.
This technique is invaluable in drug development for understanding the mechanism of action of drugs that modulate redox signaling, identifying novel drug targets, and discovering biomarkers of oxidative stress.
Experimental Protocols
This section details the step-by-step methodology for performing a this compound experiment, from cell culture and treatment to mass spectrometry analysis.
Materials and Reagents
-
Cell Lines: e.g., A431 (human epithelial carcinoma), RKO (human colon carcinoma)
-
Cell Culture Media and Reagents: DMEM, FBS, penicillin-streptomycin, PBS, trypsin-EDTA
-
Stimulants: e.g., Epidermal Growth Factor (EGF), Hydrogen Peroxide (H₂O₂)
-
S-sulfenylation Probe: DYn-2 (Cayman Chemical or similar)
-
Click Chemistry Reagents:
-
Azide-PEG3-Biotin
-
Copper (II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Lysis Buffer: 8 M Urea in 50 mM TEABC
-
Protease Inhibitor Cocktail
-
Enzymes: Trypsin (MS-grade)
-
Reagents for Reduction and Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Streptavidin Agarose Beads
-
Wash Buffers: PBS, 0.2% SDS in PBS, Water
-
Elution Buffer: 80% acetonitrile, 0.2% trifluoroacetic acid in water
-
Mass Spectrometry Reagents: Formic acid, acetonitrile (LC-MS grade)
Experimental Workflow
The overall workflow for the this compound measurement is depicted below.
Step 1: Cell Culture and Treatment
-
Culture cells (e.g., A431 or RKO) in appropriate media and conditions until they reach 80-90% confluency.
-
For quantitative analysis, serum-starve the cells overnight before treatment.
-
Treat the cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) or a vehicle control.[1]
Step 2: In situ Labeling of S-sulfenylated Proteins
-
Immediately after treatment, add the S-sulfenylation probe DYn-2 to the cell culture medium to a final concentration of 5 mM.[1]
-
Incubate the cells at 37°C for 2 hours with gentle rotation.[1]
-
After incubation, collect the cells and wash them three times with cold PBS to remove excess probe.
Step 3: Cell Lysis and Protein Digestion
-
Lyse the cell pellet in 8 M urea buffer containing protease inhibitors.[5]
-
Measure the protein concentration using a suitable method (e.g., BCA assay).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes.[5]
-
Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark.[5]
-
Dilute the lysate to 2 M urea with 50 mM TEABC.
-
Digest the proteins with trypsin (1:20 enzyme-to-protein ratio) overnight at 37°C.[5]
Step 4: Click Chemistry for Biotinylation
-
To the peptide solution, add the following click chemistry reagents in order:
-
Azide-PEG3-Biotin
-
TCEP
-
TBTA
-
CuSO₄
-
-
Incubate the reaction for 1 hour at room temperature.
Step 5: Enrichment of Biotinylated Peptides
-
Incubate the peptide solution with streptavidin-agarose beads for 2 hours at 4°C to capture the biotinylated peptides.[3]
-
Wash the beads sequentially with PBS, 0.2% SDS in PBS, and water to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads using an elution buffer (80% acetonitrile, 0.2% trifluoroacetic acid in water).[5]
Step 6: LC-MS/MS Analysis
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute them in a buffer suitable for mass spectrometry (e.g., 5% acetonitrile, 0.1% formic acid).
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q-Exactive) coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition mode, alternating between MS and MS/MS scans.
Step 7: Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Skyline, MaxQuant).
-
Search the MS/MS spectra against a relevant protein database to identify the peptides. Include the mass of the DYn-2-biotin adduct as a variable modification on cysteine residues.
-
For quantitative analysis, compare the peak intensities of the identified S-sulfenylated peptides between different experimental conditions (e.g., treated vs. control).
Data Presentation
Quantitative data from this compound experiments can be summarized in tables to facilitate comparison between different conditions. The following table shows representative data for the change in S-sulfenylation of specific cysteine residues in response to EGF and H₂O₂ treatment in A431 cells.
| Protein | UniProt ID | Cysteine Residue | Fold Change (EGF Treatment) | Fold Change (H₂O₂ Treatment) |
| Epidermal Growth Factor Receptor | P00533 | Cys797 | 2.5 | 3.1 |
| Peroxiredoxin-1 | Q06830 | Cys52 | 1.8 | 4.5 |
| Non-metastatic cells 1, protein | Q13162 | Cys186 | 1.5 | 2.2 |
| Protein Tyrosine Phosphatase 1B | P18031 | Cys215 | 2.1 | 3.8 |
Note: The fold change values are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.
Signaling Pathway Visualization
The this compound technique is instrumental in elucidating the role of S-sulfenylation in signaling pathways. A key example is the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon EGF binding, EGFR activates NADPH oxidases (NOX), leading to the production of H₂O₂. This H₂O₂ then mediates the S-sulfenylation of a critical cysteine residue (Cys797) in the EGFR kinase domain, which enhances its catalytic activity and downstream signaling.[6][7][8]
This diagram illustrates how ligand binding to EGFR leads to ROS production and subsequent S-sulfenylation of the receptor, resulting in the activation of downstream signaling cascades. This redox-mediated regulation of EGFR activity is a critical mechanism in cellular proliferation and has significant implications for cancer biology and therapy.
References
- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Global, in situ, site-specific analysis of protein S-sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
Application Notes and Protocols for DCBA Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of dichlorobenzoic acid (DCBA) in soil for analysis by chromatographic methods. The following sections offer comprehensive procedures for two primary extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Additionally, a protocol for the derivatization of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is included.
Data Presentation: Performance of Sample Preparation Methods
The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following table summarizes typical performance data for the analysis of acidic herbicides in soil, which can be considered indicative for this compound analysis.
| Method | Analyte Class | Matrix | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Modified QuEChERS | Acidic Herbicides | Soil | 81 - 123 | < 22 | - | 10 | [1] |
| Modified QuEChERS | Acidic Herbicides | Food Matrices | 95 | 8 | < 10 | - | [2] |
| QuEChERS | General Pesticides | Soil | 70 - 110 | <10 | - | - | [3] |
| SPE | Pesticides | Soil | 60 - 110 | < 15 | 0.5 - 2.5 | 1.5 - 5.0 | [4] |
Note: The data presented are for a range of acidic herbicides and pesticides and should be considered as a general guide. Method performance for this compound should be validated in the specific soil matrix of interest.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Acidic Herbicides in Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil, with modifications to improve the extraction of acidic compounds like this compound.[1][2]
1. Sample Preparation and Extraction:
a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g of soil and add 5 mL of ultrapure water, then vortex and let it stand for 30 minutes to hydrate.[2]
b. Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
c. Add the appropriate internal standard solution.
d. Vigorously shake the tube for 1 minute.
e. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
f. Immediately shake the tube vigorously for 1 minute.
g. Centrifuge the tube at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly contaminated soils, acidic alumina may be a suitable alternative sorbent.[1]
b. Vortex the d-SPE tube for 1 minute.
c. Centrifuge at ≥5000 rpm for 5 minutes.
d. The supernatant is now ready for analysis by LC-MS/MS or for derivatization prior to GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil
This protocol provides a general procedure for the extraction of acidic compounds like this compound from soil using SPE. This method is suitable for cleaning up complex soil extracts.
1. Soil Extraction:
a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
b. Add 20 mL of a suitable extraction solvent (e.g., acetonitrile, acetone, or a mixture of acetone and hexane).
c. Vortex or sonicate the mixture for 20 minutes to ensure thorough extraction.
d. Centrifuge at ≥4000 rpm for 10 minutes.
e. Carefully collect the supernatant.
f. Concentrate the supernatant to approximately 1 mL using a gentle stream of nitrogen.
g. Adjust the pH of the extract to ~2 with formic or hydrochloric acid.
2. SPE Cleanup:
a. Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not allow the cartridge to go dry.
b. Loading: Load the acidified soil extract onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
c. Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
d. Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
e. Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent such as acetonitrile or methanol.
f. The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis or subjected to derivatization for GC-MS analysis.
Protocol 3: Derivatization of this compound for GC-MS Analysis
For GC analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester. Methylation is a common and effective derivatization technique.[5][6][7]
1. Preparation of Diazomethane (Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel).
-
A common method for generating diazomethane is from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in an ethereal solution with potassium hydroxide. Detailed procedures for the safe preparation of diazomethane are widely available in standard organic chemistry laboratory manuals and should be strictly followed.
2. Methylation of this compound:
a. Ensure the extracted sample (from Protocol 1 or 2) is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
b. Re-dissolve the dry residue in a small volume (e.g., 200 µL) of a suitable solvent like methanol or a mixture of diethyl ether and methanol.
c. Add the freshly prepared ethereal solution of diazomethane dropwise to the sample extract until a faint yellow color persists, indicating an excess of diazomethane.
d. Allow the reaction to proceed for 10-15 minutes at room temperature.
e. Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.
f. The resulting solution containing the methyl ester of this compound is now ready for injection into the GC-MS.
Alternative Derivatization Reagent: (Trimethylsilyl)diazomethane (TMS-diazomethane)
TMS-diazomethane is a commercially available and safer alternative to diazomethane for methylation. The reaction is typically carried out in a mixture of methanol and toluene at room temperature.
Mandatory Visualizations
Caption: QuEChERS workflow for this compound analysis in soil.
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis in soil.
Caption: Derivatization workflow for GC-MS analysis of this compound.
References
- 1. Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of Dichlorobenzylamine (DCBA)
Introduction
Dichlorobenzylamine (DCBA) exists in several isomeric forms, including 2,4-DCBA, 2,5-DCBA, and 3,4-DCBA. These compounds are relevant in various fields, from chemical synthesis to toxicology. Accurate identification and differentiation of these isomers are crucial for research, development, and safety assessment. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the unequivocal identification and quantification of this compound isomers. This document provides a detailed protocol and application notes for the analysis of this compound using LC-HRMS.
Principle and Application
High-resolution mass spectrometry provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a key advantage for identifying unknown compounds or confirming the identity of known substances in complex matrices. When coupled with liquid chromatography, which separates different compounds in a mixture based on their physicochemical properties, LC-HRMS becomes a powerful tool for isomeric analysis.
This protocol is designed for researchers, scientists, and drug development professionals who need to:
-
Identify and confirm the presence of this compound isomers in various samples.
-
Differentiate between various this compound isomers.
-
Quantify the levels of this compound isomers.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for a standard solution and a biological matrix (e.g., plasma).
a) Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound isomer standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
b) Biological Matrix (Plasma) - Protein Precipitation:
-
Sample Collection: Collect 1 mL of plasma.
-
Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of methanol and water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
The following parameters can be used for the separation and detection of this compound isomers.
Table 1: LC-HRMS Instrumentation and Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
| Mass Range | 50-500 m/z |
| Acquisition Mode | Full Scan and Targeted MS/MS |
| Collision Energy (for MS/MS) | 10, 20, 40 eV |
Data Presentation and Interpretation
Accurate Mass and Isotopic Pattern
The primary identification of this compound is based on its accurate mass. The molecular formula for this compound is C₇H₇Cl₂N, with a monoisotopic mass of 174.9955 Da. Due to the presence of two chlorine atoms, the isotopic pattern is a key identifying feature. The expected isotopic distribution for the [M+H]⁺ ion will show a characteristic cluster of peaks at m/z 176.0028, 178.0000, and 180.0000 with an approximate ratio of 9:6:1.
Table 2: Theoretical Accurate Mass and Common Adducts of Dichlorobenzylamine
| Ion Species | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | [C₇H₈Cl₂N]⁺ | 176.0028 |
| [M+Na]⁺ | [C₇H₇Cl₂NNa]⁺ | 197.9848 |
| [M+K]⁺ | [C₇H₇Cl₂NK]⁺ | 213.9587 |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate a characteristic fragmentation pattern that can be used for structural confirmation. The primary fragmentation mechanism for benzylamines is the alpha-cleavage, which involves the cleavage of the bond between the benzylic carbon and the aromatic ring.
Table 3: Expected High-Resolution Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 176.0028)
| Fragment Ion m/z (Theoretical) | Proposed Elemental Composition | Proposed Structure/Loss |
| 159.9769 | [C₇H₅Cl₂]⁺ | Loss of NH₃ |
| 140.9923 | [C₆H₃Cl₂]⁺ | Loss of CH₂NH₂ |
| 124.0183 | [C₇H₇ClN]⁺ | Loss of Cl |
| 109.9947 | [C₆H₄Cl]⁺ | Loss of CH₂NH₂ and Cl |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound identification.
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is initiated by collision-induced dissociation (CID). The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed fragmentation of protonated this compound.
Hypothetical Metabolic Pathway
Based on the known metabolism of benzylamine, a hypothetical metabolic pathway for this compound is proposed. This involves oxidative deamination followed by conjugation reactions.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the identification and analysis of Dichlorobenzylamine isomers using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, along with the expected data signatures, will enable researchers to confidently identify these compounds. The provided diagrams offer a clear visualization of the experimental and theoretical aspects of this analytical approach. The high sensitivity and specificity of LC-HRMS make it an indispensable tool for the accurate characterization of this compound in various applications.
Application Note & Protocol for the Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as tracers to elucidate metabolic pathways and quantify metabolite formation.[1][2] 2,4-Dichlorobenzoic acid (DCBA) is a molecule of interest in various chemical and pharmaceutical contexts. The synthesis of a ¹³C-labeled this compound standard, specifically at the carboxyl position, provides a valuable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This application note provides a detailed protocol for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid via the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide.
The described method is a robust and widely applicable strategy for the introduction of a ¹³C-labeled carboxylic acid group onto an aromatic ring.[3] The Grignard reagent is prepared from 1-bromo-2,4-dichlorobenzene and subsequently reacted with ¹³CO₂. Acidic workup then yields the desired labeled carboxylic acid. Characterization and purity assessment are achieved using ¹³C NMR and mass spectrometry, where the labeled carbon provides a distinct and readily identifiable signal.[1][4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Bromo-2,4-dichlorobenzene | 98% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | Crystal | J.T. Baker |
| Anhydrous diethyl ether | ≥99.7% | Sigma-Aldrich |
| ¹³C-Carbon dioxide | 99 atom % ¹³C | Cambridge Isotope Laboratories |
| Hydrochloric acid (HCl) | 6 M | Fisher Scientific |
| Sodium hydroxide (NaOH) | 5% aqueous solution | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Anhydrous sodium sulfate | Granular | Fisher Scientific |
| Round-bottom flasks | Flame-dried | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer with hotplate | --- | --- |
| Syringes and needles | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| NMR spectrometer | 400 MHz or higher | --- |
| Mass spectrometer (GC-MS or LC-MS) | --- | --- |
Experimental Protocol
The synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid is a two-step process, as illustrated in the workflow diagram below. The entire procedure should be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried to prevent quenching of the Grignard reagent.
Caption: Workflow for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid.
Step 1: Formation of 2,4-Dichlorophenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve 1-bromo-2,4-dichlorobenzene (11.3 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (about 5 mL) of the 1-bromo-2,4-dichlorobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromo-2,4-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Step 2: Carboxylation with ¹³CO₂ and Workup
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Introduce ¹³CO₂ gas from a balloon into the reaction flask with vigorous stirring. Alternatively, the Grignard solution can be slowly transferred via a cannula to a separate flask containing crushed dry ice made from ¹³CO₂.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Slowly quench the reaction by adding 50 mL of 6 M HCl with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH (2 x 50 mL). The product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it to a pH of ~2 with 6 M HCl. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Purification
The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. For very high purity, formation of an α-methylbenzylamine salt can be employed to remove positional isomer impurities.[5]
Data Analysis and Characterization
The successful synthesis and isotopic labeling of [carboxyl-¹³C]-2,4-dichlorobenzoic acid can be confirmed by ¹³C NMR spectroscopy and mass spectrometry.
¹³C NMR Spectroscopy
The key indicator of successful labeling is the signal from the carboxyl carbon. In the ¹³C NMR spectrum, the carboxyl carbon atom of a benzoic acid derivative typically absorbs in the range of 165-185 ppm.[4] For [carboxyl-¹³C]-2,4-dichlorobenzoic acid, a significantly enhanced singlet will be observed in this region, confirming the incorporation of the ¹³C isotope at the desired position.[1] The aromatic carbons will appear in the 125-135 ppm range.[6]
Mass Spectrometry
Mass spectrometry will confirm the incorporation of the ¹³C isotope by a corresponding mass shift. The unlabeled 2,4-dichlorobenzoic acid has a molecular weight of approximately 190 g/mol (depending on the chlorine isotopes). The ¹³C-labeled product will show a prominent M+1 peak in its mass spectrum compared to the unlabeled analog.[1]
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the starting materials, intermediates, and the final product is a linear synthetic pathway.
Caption: Logical flow of the synthesis of ¹³C-labeled this compound.
Conclusion
This protocol outlines a reliable method for the synthesis of [carboxyl-¹³C]-2,4-dichlorobenzoic acid. The use of Grignard carboxylation with ¹³C-labeled carbon dioxide is a versatile technique for introducing an isotopically labeled carboxylic acid group. The resulting labeled standard is crucial for accurate quantification in metabolic and pharmacokinetic studies, aiding in the broader goals of drug development and scientific research.
References
- 1. Benzoic acid-alpha-13C|13C Labeled Tracer|CAS 3880-99-7 [benchchem.com]
- 2. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for 3,5-Dichlorobenzoic Acid (DCBA) as a Potential Biomarker in Epidemiological Studies
Disclaimer: The following information is for research purposes only. 3,5-Dichlorobenzoic acid (DCBA) is not currently an established or widely recognized biomarker in epidemiological studies. These notes and protocols are based on available data for this compound and related chemical compounds and are intended to provide a framework for its investigation as a potential biomarker.
Introduction
3,5-Dichlorobenzoic acid (this compound) is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It is also known to be an environmental transformation product of the herbicide Propyzamide.[4] Given its potential for human exposure through environmental sources, there is a growing interest in understanding its metabolic fate and potential health effects. This document provides an overview of the current knowledge on this compound and outlines protocols for its potential application as a biomarker of exposure in epidemiological research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,5-Dichlorobenzoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51-36-5 | [4][5] |
| Molecular Formula | C₇H₄Cl₂O₂ | [4][5] |
| Molecular Weight | 191.01 g/mol | [4][5] |
| Appearance | White to beige crystalline powder | [6][7] |
| Melting Point | 184-187 °C | [2][5] |
| Water Solubility | 147.1 mg/L | [2] |
| LogP | 3.92 | [5] |
Toxicological Profile
This compound is classified as an irritant. Acute exposure can cause irritation to the skin, eyes, and respiratory system.[6][8] The primary health hazard information is summarized in Table 2.
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
No long-term chronic toxicity, carcinogenicity, or reproductive toxicity data in humans have been identified in the available literature.
This compound as a Potential Biomarker of Exposure
The presence of this compound in human biological samples could indicate exposure to the compound itself or to parent compounds that metabolize to this compound, such as the herbicide Propyzamide.[4] To establish this compound as a reliable biomarker, further research is needed to understand its pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) in humans.
Hypothesized Metabolic Pathway
While the specific metabolic pathway of 3,5-DCBA in humans is not well-documented, the metabolism of other chlorobenzoic acids can provide a hypothetical model. For instance, 4-chlorobenzoic acid is known to be metabolized to p-chlorohippuric acid in humans. Benzoic acids, in general, are primarily metabolized through conjugation with glycine to form hippuric acid derivatives, which are then excreted in the urine. A similar pathway can be postulated for 3,5-DCBA.
Caption: Hypothesized metabolic pathway of 3,5-DCBA in humans.
Experimental Protocols
The following are generalized protocols for the detection and quantification of this compound in human urine, based on methods for similar compounds. These protocols should be optimized and validated for the specific laboratory conditions and instrumentation.
Sample Collection and Storage
-
Urine Collection: Collect mid-stream urine samples in sterile, polypropylene containers.
-
Storage: Immediately after collection, freeze the samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods for other urinary organic acids.
-
Thawing: Thaw urine samples at room temperature.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to remove particulate matter.
-
Acidification: Acidify the supernatant to a pH of approximately 2-3 with hydrochloric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified deionized water through it.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.
-
Elution: Elute the retained this compound with an appropriate organic solvent, such as methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase for analysis.
Analytical Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of organic molecules in complex biological matrices.
Instrumentation and Conditions (Example)
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined using a this compound standard |
Method Validation
The analytical method should be validated according to established guidelines, including the assessment of:
-
Linearity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effects
-
Recovery
-
Stability
Workflow for Biomarker Validation
The validation of a new biomarker for use in epidemiological studies is a multi-step process. The following diagram illustrates a logical workflow for establishing this compound as a biomarker of exposure.
References
- 1. Buy 3,5-Dichlorobenzoic acid | 51-36-5 [smolecule.com]
- 2. cionpharma.com [cionpharma.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
Measuring β-N-methylamino-L-alanine (BMAA) in Breast Milk: A Detailed Protocol for Researchers
Note to the Reader: The initial request specified the analysis of "Dichloro-N-methyl-beta-alanine (DCBA)." A thorough literature search did not yield established analytical methods for a compound with this specific name in breast milk or other biological matrices. It is possible that this is a novel, rare, or misspelled compound. However, due to the similarity in acronyms and the neurotoxicological context, this document provides a detailed protocol for the analysis of β-N-methylamino-L-alanine (BMAA) , a well-studied neurotoxin with documented concerns regarding its potential transfer through breast milk.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and dinoflagellates.[6] It has been implicated as a potential environmental risk factor for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease.[6][7][8] The potential for BMAA to bioaccumulate in food chains and its confirmed transfer from mother to offspring via milk in animal studies raise significant health concerns for nursing infants.[1][2][3][5]
Accurate and sensitive quantification of BMAA in human breast milk is crucial for assessing infant exposure and understanding the potential health risks. This document provides a comprehensive laboratory procedure for the determination of BMAA in breast milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its analysis.[9]
Principle of the Method
This protocol describes the quantification of total BMAA (free and protein-bound) in human breast milk. The method involves:
-
Sample Pre-treatment: Collection and storage of breast milk samples.
-
Acid Hydrolysis: Liberation of protein-bound BMAA.
-
Sample Clean-up: Removal of interfering matrix components using Solid Phase Extraction (SPE).
-
Derivatization (Optional but Recommended): Chemical modification of BMAA to enhance chromatographic retention and sensitivity.
-
LC-MS/MS Analysis: Separation and quantification of BMAA using a highly selective and sensitive mass spectrometer.
Materials and Reagents
-
Standards:
-
BMAA hydrochloride (Certified Reference Material)
-
D3-BMAA hydrochloride (Isotopically labeled internal standard)
-
2,4-diaminobutyric acid (DAB) dihydrochloride (to check for isomeric separation)
-
-
Reagents:
-
Hydrochloric acid (HCl), 6 M, trace metal grade
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Borate buffer, 0.5 M
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
-
Consumables:
-
Polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
LC vials and caps
-
Experimental Protocol
Sample Collection and Storage
-
Collect breast milk samples in polypropylene containers.
-
Immediately freeze samples at -20°C or, for long-term storage, at -80°C to prevent degradation.
Sample Preparation: Acid Hydrolysis for Total BMAA
-
Thaw breast milk samples at room temperature.
-
Homogenize the sample by gentle vortexing.
-
Transfer 1 mL of breast milk to a 15 mL polypropylene tube.
-
Add the internal standard (D3-BMAA) to each sample, quality control, and calibration standard.
-
Add 1 mL of 6 M HCl to the sample.[6]
-
Vortex briefly and incubate at 110°C for 16-20 hours to hydrolyze proteins.[6]
-
After hydrolysis, allow the samples to cool to room temperature.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 1 mL of 20 mM HCl.[6]
Sample Clean-up: Solid Phase Extraction (SPE)
-
Condition the SPE Cartridge: Sequentially pass 3 mL of methanol and 3 mL of ultrapure water through the mixed-mode cation exchange SPE cartridge.
-
Load the Sample: Load the reconstituted sample from step 4.2.11 onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of ultrapure water followed by 3 mL of methanol to remove interfering substances.
-
Elute: Elute the BMAA and the internal standard from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Derivatization with AQC (Recommended)
Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is recommended to improve chromatographic separation and detection sensitivity.[7][10]
-
To 20 µL of the reconstituted sample extract, add 80 µL of 0.5 M borate buffer.[6]
-
Add 20 µL of AQC reagent and vortex immediately.[6]
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of BMAA from isomers like DAB |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for AQC-derivatized BMAA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BMAA-AQC | 289.1 | 119.1 | 20 |
| D3-BMAA-AQC | 292.1 | 122.1 | 20 |
| DAB-AQC | 289.1 | 171.1 | 18 |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table provides a template for reporting BMAA concentrations in breast milk samples.
Table 2: Example Data Table for BMAA Concentrations in Breast Milk
| Sample ID | BMAA Concentration (ng/mL) | RSD (%) | Notes |
| BM-001 | 1.23 | 4.5 | |
| BM-002 | < LOQ | N/A | Below Limit of Quantification |
| BM-003 | 2.56 | 3.8 | |
| ... | ... | ... | |
| QC Low | 0.51 | 5.2 | |
| QC Mid | 5.05 | 4.1 | |
| QC High | 50.2 | 3.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of BMAA in breast milk.
Potential Signaling Pathway of BMAA Neurotoxicity
While the complete signaling pathways of BMAA neurotoxicity are still under investigation, a key proposed mechanism involves its action as an excitotoxin, primarily through glutamate receptors.[11] BMAA is also suggested to induce oxidative stress by affecting the cystine/glutamate antiporter (system xc-).[11]
Caption: Proposed signaling pathways of BMAA-induced neurotoxicity.
Quality Control and Method Validation
-
Calibration Curve: A calibration curve should be prepared in a matrix similar to the sample (e.g., blank breast milk or surrogate matrix) to account for matrix effects.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
-
Isomer Separation: Ensure chromatographic separation of BMAA from its isomer DAB, as they can have the same mass and fragment ions.
-
Limit of Quantification (LOQ): Determine the LOQ as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of the neurotoxin BMAA in human breast milk. Adherence to rigorous quality control and validation procedures is essential for generating reliable data. This protocol serves as a foundational method that can be adapted and optimized for specific laboratory instrumentation and research needs, ultimately contributing to a better understanding of infant exposure to this environmental toxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Maternal Transfer of the Cyanobacterial Neurotoxin β-N-Methylamino-L-Alanine (BMAA) via Milk to Suckling Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal transfer of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) via milk to suckling offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential transfer of neurotoxic amino acid β-N-methylamino-alanine (BMAA) from mother to infant during breast-feeding: Predictions from human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfer of developmental neurotoxin β-N-methylamino-l-alanine (BMAA) via milk to nursed offspring: Studies by mass spectrometry and image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical protocol for identification of BMAA and DAB in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 9. kp652.bver.co.kr [kp652.bver.co.kr]
- 10. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DCBA Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Digitoxigenin-3-beta-D-glucuronide (DCBA) in solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction of this compound from various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
A1: Low recovery is the most frequently encountered issue in SPE.[1][2] The primary causes often include an incorrect choice of sorbent material for the chemical properties of this compound, an elution solvent that is not strong enough to release the analyte from the sorbent, or allowing the cartridge bed to dry out before sample loading.[1]
Q2: How do I select the appropriate SPE sorbent for this compound?
A2: this compound, a cardiac glycoside glucuronide, is a relatively polar molecule. Therefore, a reversed-phase sorbent is a suitable choice. Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective for a wide range of compounds with varying polarities and are a good starting point for this compound extraction. For instance, Oasis HLB columns have been successfully used for the extraction of similar cardiac glycosides like digoxin.[3][4]
Q3: My this compound recovery is inconsistent between samples. What could be the cause?
A3: Inconsistent recovery can stem from several factors. One common issue is variability in the flow rate during sample loading and elution.[1] A flow rate that is too high during loading can prevent the analyte from having sufficient time to interact with the sorbent.[5] Another potential cause is the drying of the SPE column before the sample is added, which necessitates re-conditioning.[6]
Q4: Can the sample matrix affect this compound recovery?
A4: Absolutely. The sample matrix can significantly impact recovery. For biological samples like plasma, protein precipitation may be necessary prior to SPE to prevent clogging and interference.[2][7] Additionally, the presence of phospholipids in plasma can cause ion suppression in LC-MS/MS analysis; specialized SPE cartridges like HybridSPE-PLus can help eliminate these interferences and improve recovery.[8]
Q5: What are some general tips to improve my SPE recovery for this compound?
A5: To enhance recovery, consider the following:
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Optimize the wash solvent: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.[7]
-
Increase elution volume: If the analyte is not being fully eluted, increasing the volume of the elution solvent can help.[6]
-
Incorporate a "soak" step: Allowing the elution solvent to sit in the sorbent bed for a short period can improve the desorption of the analyte.[9][10]
-
Control flow rates: Maintain a consistent and appropriate flow rate during all steps of the SPE process.[5][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound solid-phase extraction.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Sorbent choice does not match this compound's polarity. | Select a reversed-phase sorbent like HLB, which is suitable for polar compounds.[1] |
| Elution solvent is too weak. | Increase the organic content of the elution solvent or switch to a stronger solvent.[1] For example, a mixture of chloroform and 2-propanol has been used for similar compounds.[3] | |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete elution of the analyte.[1] | |
| Sample pH is not optimal for retention. | Adjust the sample pH to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.[1] | |
| Poor Reproducibility | SPE cartridge bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted.[1] |
| Inconsistent flow rate during sample application. | Lower the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[1] | |
| Wash solvent is too strong, causing partial elution. | Use a weaker wash solvent or reduce the volume of the wash solvent.[1] | |
| High Matrix Effects in LC-MS/MS | Co-elution of interfering compounds from the sample matrix. | Modify the wash protocol to better remove interferences, or consider a more selective sorbent.[7] For plasma samples, techniques to remove proteins and phospholipids are beneficial.[8] |
Experimental Protocols
While a specific, validated protocol for this compound was not found in the initial search, the following detailed methodology for the closely related cardiac glycoside, Digoxin, can serve as an excellent starting point for method development.
Protocol: Solid-Phase Extraction of Cardiac Glycosides from Whole Blood [3]
-
Sample Preparation:
-
To 1 mL of a whole blood sample, add an internal standard.
-
Add 1 mL of a 0.1 M ammonium acetate solution (pH 9.5) and 3.5 mL of water.
-
Vortex the mixture and then centrifuge for 15 minutes at 3200 rpm.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use an Oasis HLB (3 cc, 60 mg) SPE cartridge.
-
Condition the cartridge by sequentially passing 1 mL of methanol, 1 mL of water, and 3 mL of a 0.1 M ammonium acetate solution (pH 9.5).
-
-
Sample Loading:
-
Load the prepared supernatant from step 1 onto the conditioned SPE cartridge.
-
Allow the sample to drain through the cartridge by gravity.
-
-
Washing:
-
Wash the cartridge with 2 mL of a 0.1 M ammonium acetate solution (pH 9.5).
-
Dry the cartridge under maximum vacuum for 2 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of a chloroform:2-propanol (95:5) mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data
The following table summarizes recovery data for Digoxin and Metildigoxin using the protocol described above. This data can be used as a benchmark when developing a method for this compound.
Table 1: Recovery of Digoxin and Metildigoxin from Whole Blood using SPE [3]
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Digoxin | 1 | 83 |
| 3 | 95 | |
| 8 | 100 | |
| Metildigoxin | 1 | 62 |
| 3 | 88 | |
| 8 | 94 |
Visualizations
The following diagrams illustrate the general solid-phase extraction workflow and a troubleshooting decision tree for low recovery.
Caption: A generalized workflow for solid-phase extraction.
Caption: A decision tree for troubleshooting low this compound recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 9. promochrom.com [promochrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,6-Dichlorobenzamide (DCBA/BAM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,6-dichlorobenzamide (DCBA), also known as BAM.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on issues related to matrix effects.
Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound
-
Question: My this compound peak is showing significant tailing/fronting, and the retention time is inconsistent between injections, especially when analyzing complex samples like soil or food extracts. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Matrix Overload on the Analytical Column. Co-eluting matrix components can interact with the stationary phase, affecting the retention and peak shape of this compound.
-
Solution: Dilute the sample extract to reduce the concentration of matrix components. If sensitivity allows, this is the simplest approach. Also, consider optimizing the sample preparation procedure to remove more interferences. For soil samples, techniques like Solid-Phase Extraction (SPE) can be effective.
-
-
Potential Cause 2: Inappropriate Mobile Phase Composition. The pH and organic content of the mobile phase can influence the interaction of this compound and matrix components with the column.
-
Solution: Adjust the mobile phase pH. For a polar compound like this compound, slight changes in pH can significantly impact retention and peak shape. Experiment with different gradients to ensure better separation of this compound from the matrix components.
-
-
Potential Cause 3: Column Contamination. Accumulation of matrix components on the column from previous injections can lead to peak shape issues.
-
Solution: Implement a robust column washing step after each injection or batch of samples. A strong organic solvent wash can help remove strongly retained matrix components. Regularly use a guard column to protect the analytical column.
-
-
Issue 2: Low this compound Signal Intensity and Poor Sensitivity (Ion Suppression)
-
Question: I am experiencing a significant drop in this compound signal intensity when analyzing my samples compared to the standard in a pure solvent. How can I identify and mitigate this ion suppression?
-
Answer:
-
Identification: The most direct way to confirm ion suppression is through a post-column infusion experiment. This will pinpoint the retention time regions where co-eluting matrix components are causing suppression.
-
Mitigation Strategies:
-
Improve Sample Cleanup: This is the most effective way to combat ion suppression. For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for concentrating this compound while removing interfering salts and organic matter. For more complex matrices like soil and food, more rigorous cleanup steps such as dispersive SPE (dSPE) as used in QuEChERS-based methods might be necessary.
-
Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zones identified in the post-column infusion experiment. Sometimes, simply changing the organic modifier (e.g., from acetonitrile to methanol) can alter the elution profile of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification by normalizing the signal of the analyte to the internal standard.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the signal suppression by ensuring that the standards and samples are affected similarly by the matrix.
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of co-eluting matrix components and thereby lessen the ion suppression effect.
-
-
Issue 3: Inconsistent and Non-Reproducible this compound Quantification
-
Question: My quantitative results for this compound are highly variable between different samples of the same type and even between replicate injections of the same sample. What is causing this and how can I improve reproducibility?
-
Answer:
-
Potential Cause 1: Variable Matrix Effects. The composition and concentration of matrix components can vary significantly between samples, leading to inconsistent ion suppression or enhancement.
-
Solution: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to correct for this variability. If a SIL-IS is not available, a structural analog that behaves similarly during ionization and chromatography can be used.
-
-
Potential Cause 2: In-source Instability. High concentrations of matrix components can lead to instability in the electrospray ionization (ESI) source, causing fluctuating signal intensity.
-
Solution: Clean the ion source more frequently when analyzing complex matrices. Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature) to achieve a stable spray, even in the presence of matrix.
-
-
Potential Cause 3: Carryover. this compound or matrix components from a high-concentration sample may carry over to the next injection, affecting the quantification of a subsequent low-concentration sample.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent mixture for the wash and increase the wash volume and duration. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification. The "matrix" refers to all other components in the sample besides this compound, such as salts, lipids, proteins, and humic substances in environmental samples.
Q2: How can I quantitatively assess the extent of matrix effects for my this compound analysis?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a pure solvent standard at the same concentration.
The formula is: Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q3: What are the most common sources of matrix effects when analyzing this compound in environmental samples?
A3: For environmental samples, common sources of matrix effects include:
-
Water Samples: Dissolved organic matter, humic and fulvic acids, and inorganic salts can cause ion suppression.
-
Soil Samples: Humic substances are a major contributor to matrix effects. Other organic matter and co-extracted minerals can also interfere.
-
Food Matrices: Sugars, fats, pigments, and proteins are known to cause significant matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound always necessary?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and be affected by matrix components in the same way. This allows for reliable correction of signal variations and leads to more accurate and precise quantification, especially in complex and variable matrices.
Q5: Can I use a different compound as an internal standard if a this compound SIL-IS is not available?
A5: Yes, if a SIL-IS is not available, you can use a structural analog or a compound with similar physicochemical properties (e.g., polarity, pKa) as an internal standard. However, it is crucial to validate that the chosen internal standard co-elutes with this compound and experiences similar matrix effects. The performance of a non-isotopically labeled internal standard may not be as robust as a SIL-IS.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to the LC-MS/MS analysis of this compound.
Table 1: Method Performance for this compound in Groundwater using SPE-LC-MS/MS
| Parameter | Value | Reference |
| Recovery (1.0 µg/L spike) | 91-110% | |
| Relative Standard Deviation | 3-22% | |
| Method Limit of Detection (LOD) | 0.010 µg/L | |
| Method Limit of Quantification (LOQ) | 0.035 µg/L |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | Varies based on adduct ([M-H]⁻ or [M+H]⁺) |
| Product Ions (m/z) | At least two for confirmation |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 50-100 msec |
Note: Specific m/z transitions and collision energies should be optimized for the instrument in use.
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., water, soil) that is known to be free of this compound using your established sample preparation protocol.
-
Prepare a Solvent Standard: Prepare a standard solution of this compound in the final solvent used for your LC-MS/MS analysis at a known concentration (e.g., 10 µg/L).
-
Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard solution to the same final concentration as the solvent standard.
-
Analyze Samples: Inject both the solvent standard and the post-extraction spiked sample into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Peak Area of this compound in Spiked Matrix / Peak Area of this compound in Solvent) x 100
-
A value significantly different from 100% indicates the presence of matrix effects.
-
2. Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol and then with acidified water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Caption: Conceptual diagram of the causes of matrix effects in the ESI source.
Technical Support Center: Resolving Co-eluting Peaks in Chromatography
Welcome to the technical support center for resolving co-eluting peaks. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak co-elution in chromatography.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue: Poor resolution and co-eluting peaks in your chromatogram.
Question: My chromatogram shows broad, overlapping peaks, making quantification impossible. How can I improve the separation?
Answer: Co-elution of compounds is a common challenge in chromatography, often caused by suboptimal analytical conditions or the inherent similarity of the analytes. A systematic approach to optimizing your method can resolve these issues. The resolution of two peaks is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1]
Here is a step-by-step approach to improve your separation:
1. Optimize Your Mobile Phase: The composition of your mobile phase is a powerful tool for manipulating selectivity.[2]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[2]
-
Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity and potentially resolve co-eluting peaks.[3]
-
Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least two units away from the pKa of your analytes and that it is adequately buffered.[4]
2. Evaluate Your Stationary Phase (Column): The choice of your column is critical for achieving good resolution.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase to alter selectivity. For example, if you are using a C18 column, switching to a phenyl-hexyl or cyano (CN) phase can change the elution order.[3]
-
Increase Column Efficiency:
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.[5]
-
Use a Longer Column: Increasing the column length increases the number of theoretical plates, which can improve separation, but at the cost of longer run times and higher backpressure.[5]
-
3. Adjust Instrumental Parameters:
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[6]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better resolution, but will also increase the analysis time.[6]
Frequently Asked Questions (FAQs)
Q1: What does a shoulder on my main peak indicate?
A1: A shoulder on a peak is a strong indication of a co-eluting impurity or a closely related compound. This means that another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide above to improve resolution.
Q2: My method was working fine, but now I'm seeing co-elution. What could have happened?
A2: This issue can arise from several factors:
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and changes in selectivity.[7]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, such as slight variations in pH or composition, can affect retention times and resolution.
-
Sample Matrix Effects: If the sample matrix has changed, new components may be introduced that co-elute with your analytes of interest.
-
Instrumental Issues: A blockage in the column frit can disrupt the flow path of the analyte, altering retention time and causing peak splitting or broadening.[8]
Q3: Can injecting too much sample cause peak overlapping?
A3: Yes, column overload is a common cause of peak broadening and distortion, which can lead to co-elution. If you inject too much sample, the stationary phase can become saturated, leading to poor peak shape and decreased resolution. Try reducing the injection volume or the sample concentration.[9] As a general guideline, the injection volume should be 1-2% of the total column volume.[9]
Q4: My peaks are splitting into two. Is this the same as co-elution?
A4: Peak splitting can be a symptom of co-elution, where two different components are eluting very close together.[8] However, it can also be caused by other issues such as:
-
A void in the column packing material. [8]
-
Contamination on the column inlet frit. [8]
-
Incompatibility between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH and Composition on Chromatographic Parameters
| Mobile Phase pH | Mobile Phase Composition (Methanol:Water with 0.05% TEA) | Retention Time (min) | Asymmetry | Resolution | Theoretical Plates |
| 6 | 75:25 | Decreased | Increased | Decreased | Decreased |
| 7 | 75:25 | Optimal | < 1.5 | Maximum | Maximum |
| 8 | 75:25 | Increased | Decreased | Decreased | Decreased |
| 7 | 65:35 | Increased | Increased (Tailing) | - | - |
| 7 | 85:15 | Decreased | - | Poor | - |
This table is a summarized representation based on findings that show how mobile phase pH and composition affect various chromatographic parameters. The optimal condition is highlighted in bold.[10]
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture.[3]
-
Initial Conditions:
-
Select a standard column, such as a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to an appropriate wavelength for your analytes.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes). This will indicate the range of organic solvent needed to elute all compounds of interest.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[3]
-
-
Further Optimization (if needed):
-
Change Organic Modifier: If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.[3]
-
pH Adjustment: If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A.
-
-
Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in ADC Bioavailability Quantification
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Bioavailability Quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in ADC pharmacokinetic (PK) assays?
Variability in ADC PK assays can stem from multiple factors throughout the experimental workflow. These can be broadly categorized as pre-analytical, analytical, and post-analytical variables.
Summary of Variability Sources in ADC Quantification
| Category | Source of Variability | Potential Impact |
| Pre-analytical | Sample Collection & Handling | Hemolysis, analyte degradation, incorrect anticoagulant |
| Sample Processing | Inconsistent centrifugation, freeze-thaw cycles, matrix effects | |
| Animal-related Factors | Diet, stress, underlying health conditions | |
| Analytical | Reagent Quality & Consistency | Lot-to-lot variation in antibodies, conjugates, and buffers |
| Assay Platform | Differences between Ligand-Binding Assays (LBA) and LC-MS/MS | |
| Drug-to-Antibody Ratio (DAR) | Heterogeneity of the ADC leading to differential detection | |
| Calibration Standards & Controls | Inaccurate concentrations, improper storage | |
| Analyst Technique | Pipetting errors, timing inconsistencies | |
| Post-analytical | Data Processing & Analysis | Incorrect curve fitting, integration errors, subjective interpretation |
| Software | Differences in algorithms and settings |
Q2: My total antibody and conjugated antibody results are inconsistent. What could be the cause?
Discrepancies between total antibody and conjugated antibody (the ADC itself) measurements are a common challenge. Several factors can contribute to this:
-
Biotransformation: In vivo, the ADC can undergo changes, such as deconjugation of the payload-linker, which results in unconjugated antibody.[1][2][3][4][5] This will be detected in a total antibody assay but not in a conjugated antibody assay.
-
Assay Specificity: The reagents used in your assays may have different affinities for the conjugated and unconjugated forms of the antibody. For instance, the conjugation of the drug might sterically hinder the binding of the detection antibody in a total antibody assay, leading to an underestimation.[6]
-
DAR Heterogeneity: ADCs are often a heterogeneous mixture with a range of DAR values.[6][7][8] Some assay formats may be more sensitive to certain DAR species than others, leading to biased quantification.
Q3: I'm observing high inter-patient or inter-animal variability in my PK data. How can I investigate the cause?
High inter-subject variability is a known challenge in ADC development.[8][9] While some biological variability is expected, here are steps to investigate and potentially mitigate it:
-
Review Pre-Analytical Procedures: Ensure strict standardization of sample collection, processing, and storage protocols across all subjects.
-
Evaluate Animal Health: In preclinical studies, underlying health issues can significantly impact drug metabolism and clearance.
-
Consider Anti-Drug Antibodies (ADAs): The presence of ADAs can alter the clearance of the ADC, leading to high variability.[8] Specific assays should be performed to detect ADAs.
-
Investigate Biotransformation: The rate and extent of ADC metabolism and deconjugation can vary between individuals.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Poor Assay Sensitivity or High Background
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Titrate capture and detection antibodies to determine the optimal concentrations. |
| Ineffective Blocking | Test different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times. |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. |
| Cross-Reactivity of Reagents | Run controls to check for non-specific binding of detection antibodies. |
| Low Analyte Concentration | Concentrate the sample if possible, or consider a more sensitive assay platform like electrochemiluminescence (ECLIA).[10] |
Issue 2: Inconsistent Results Between Assay Runs
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Aliquot reagents to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each run. |
| Variation in Incubation Times/Temperatures | Strictly adhere to the protocol for all incubation steps. Use a calibrated incubator. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Plate Reader Variability | Ensure the plate reader is properly calibrated and maintained. |
| Lot-to-Lot Reagent Variability | Qualify new lots of critical reagents (e.g., antibodies, conjugated standards) before use in routine assays. |
Experimental Protocols & Methodologies
General Ligand-Binding Assay (LBA) Workflow for Total Antibody Quantification
-
Coating: Coat a microplate with an appropriate capture reagent (e.g., antigen or anti-human IgG antibody) and incubate.
-
Washing: Wash the plate to remove unbound capture reagent.
-
Blocking: Add a blocking buffer to prevent non-specific binding and incubate.
-
Sample Incubation: Add standards, controls, and unknown samples to the plate and incubate.
-
Washing: Wash the plate to remove unbound sample components.
-
Detection: Add a labeled detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add the substrate and incubate to allow for color development.
-
Signal Measurement: Stop the reaction and read the absorbance at the appropriate wavelength.
Hybrid LBA-LC-MS/MS Workflow for Conjugated Antibody Quantification
-
Immuno-capture: Incubate the sample with magnetic beads coated with a capture antibody to enrich the ADC.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads.
-
Enzymatic Digestion: Digest the eluted ADC into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a signature peptide unique to the antibody.
Visualizations
Caption: General experimental workflow for ADC bioavailability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,5-Dichlorobenzoic Acid (DCBA) in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, analysis, and troubleshooting of 2,5-dichlorobenzoic acid (DCBA) in frozen urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for urine samples intended for this compound analysis?
A1: For long-term storage, urine samples should be frozen at -20°C or lower immediately after collection. This practice is critical for preserving organic acids and preventing degradation.[1][2] Studies have shown that many organic acids remain stable in urine for extended periods when stored at -22°C, with some analytes showing no significant degradation for over 10 years.[3][4] For organic acid analysis in general, frozen storage is considered acceptable for at least 30 days.[1]
Q2: How many freeze-thaw cycles are permissible for urine samples containing this compound?
A2: It is best practice to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of analytes. If multiple analyses are anticipated, it is highly recommended to aliquot the urine sample into smaller volumes before the initial freezing. While some stable metabolites in urine have been shown to withstand up to ten freeze-thaw cycles, the stability of this compound under these conditions has not been specifically reported.[5][6] To ensure the integrity of your results, it is prudent to use a fresh aliquot for each analysis.
Q3: Are there any specific collection procedures to follow for urine samples that will be analyzed for this compound?
A3: Yes, proper collection is crucial. A first-morning, mid-stream urine sample is often preferred to obtain a more concentrated and less contaminated sample.[7][8] Use clean, sterile collection containers without any preservatives, as some can interfere with the analysis.[9] It is also advisable to avoid excessive fluid intake the evening before collection to prevent sample dilution.[7]
Q4: What are the common analytical techniques for quantifying this compound in urine?
A4: The most common and reliable methods for the quantification of organic acids like this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10][11] GC-MS often requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly.[4][8]
Experimental Protocols
Urine Sample Collection and Storage
-
Collection: Collect a mid-stream urine sample in a sterile polypropylene container.
-
Volume: A minimum of 10 mL is recommended to allow for repeat analyses if necessary.[8]
-
Initial Handling: If not being processed immediately, the sample should be refrigerated at 2-8°C.
-
Aliquoting: Before freezing, vortex the urine sample gently and divide it into smaller aliquots (e.g., 1-2 mL) in labeled cryovials. This minimizes the impact of freeze-thaw cycles.
-
Freezing: Store the aliquots at -20°C or, for longer-term storage, at -80°C.
GC-MS Analysis Protocol
This protocol provides a general workflow for the analysis of this compound in urine using GC-MS, which typically involves extraction and derivatization.
-
Sample Thawing: Thaw a urine aliquot at room temperature.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar chlorinated benzoic acid) to the urine sample.
-
Extraction:
-
Drying: Dry the combined organic extract, for example, by passing it through anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen.
-
Derivatization:
-
To make the this compound volatile for GC analysis, a derivatization step is necessary. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Incubate the dried extract with the derivatizing agent at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.[12]
-
-
Injection and Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that effectively separates the this compound derivative from other components.
-
The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.
-
Quantitative Data on Stability
| Analyte/Matrix | Storage Temperature | Duration | Stability Findings |
| Various Organic Acids in Human Urine | -22°C | >10 years | More than half of the 21 analytes, including citric and uric acid, showed no significant difference from baseline measurements.[3][4] |
| Organic Acids in Human Urine | Frozen (temperature not specified) | 30 days | Considered stable for analysis.[1] |
| 2,4-Dichlorobenzoic Acid in Crop Matrices | ≤-18°C | 24 months | No significant decrease in residue levels was observed. |
| Various Drugs of Abuse in Human Urine | -20°C | 12 months | Most drugs showed good stability, with the exception of cocaine.[13] |
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Column contamination.- Incomplete derivatization. | - Use a deactivated inlet liner.- Bake out the column or trim the first few centimeters.- Optimize derivatization conditions (time, temperature, reagent volume).[12] |
| Baseline Drift/Noise | - Contaminated carrier gas.- Column bleed due to high temperatures or oxygen in the system.- Septum bleed. | - Use high-purity carrier gas with appropriate traps.- Ensure the system is leak-free.- Operate the column within its recommended temperature range.- Use a high-quality, low-bleed septum.[11] |
| Low Analyte Response | - Inefficient extraction.- Degradation of the analyte during sample preparation.- Leak in the injection system. | - Optimize the pH and solvent for extraction.- Ensure all sample preparation steps are performed promptly.- Check for leaks in the injector. |
| Ghost Peaks | - Contamination from a previous injection (carryover).- Contaminated syringe or injector. | - Run a solvent blank after a high-concentration sample.- Clean the injector and syringe. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting endogenous compounds from the urine matrix interfering with the ionization of this compound. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Improve sample cleanup (e.g., solid-phase extraction).- Optimize chromatographic separation to move the analyte away from interfering peaks.[2] |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary.- Ensure the column oven is maintaining a stable temperature. |
| Low Sensitivity | - Suboptimal ionization parameters.- Poor fragmentation in the collision cell. | - Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Perform a compound optimization to determine the best precursor and product ions and collision energy. |
| Clogged System | - Particulate matter from urine samples. | - Centrifuge urine samples before extraction.- Use an in-line filter before the analytical column. |
Visualizations
References
- 1. metbio.net [metbio.net]
- 2. erndim.org [erndim.org]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: DCBA Analysis of Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the D5 Competitive Binding Assay (DCBA) for the analysis of complex biological matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.
Question: Why am I observing a high background signal in my no-competitor control wells?
Answer: A high background signal can obscure the assay window and lead to inaccurate results. Several factors can contribute to this issue:
-
Non-specific Binding: Components in the complex matrix (e.g., serum, plasma) can bind non-specifically to the assay reagents.
-
Solution: Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Consider using commercially available assay diluents designed to minimize matrix effects.
-
-
Reagent Quality: Expired or improperly stored reagents, particularly the fluorescent donor and acceptor, can lead to increased background.
-
Solution: Ensure all reagents are within their expiration dates and have been stored under the recommended conditions. Test reagents from new lots to confirm performance.
-
-
Plate Type and Contamination: The type of microplate and potential contamination can be a source of background fluorescence.
-
Solution: Use black, low-autofluorescence microplates specifically designed for fluorescence assays. Ensure plates are clean and free from dust or chemical residues.
-
-
Instrument Settings: Incorrect plate reader settings, such as an inappropriate delay time in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, can lead to the measurement of short-lived background fluorescence.[1][2]
Question: My assay window is very narrow, or I am seeing no signal change with increasing competitor concentration. What could be the cause?
Answer: A narrow or non-existent assay window indicates a problem with the FRET signal generation or the competitive binding process.
-
Incorrect Reagent Concentrations: Sub-optimal concentrations of the donor (Eu-D5), acceptor (5-helix-APC), or both can lead to a poor signal.
-
Solution: Perform a cross-titration of the donor and acceptor to determine the optimal concentrations that yield the best signal-to-background ratio.
-
-
Matrix Interference: Components in the sample matrix can interfere with the binding of the D5 antibody to the 5-helix protein mimetic, quenching the FRET signal.[5]
-
Solution: Dilute your samples in an appropriate assay buffer to reduce the concentration of interfering substances.[5] It may be necessary to create a matrix-matched calibration curve by diluting your standards in the same matrix as your samples.
-
-
Inactive Reagents: One or more of the key biological reagents (D5 antibody, 5-helix) may have lost activity.
-
Solution: Verify the activity of your reagents using positive controls with known binding characteristics.
-
-
Incorrect Instrument Filters: The use of incorrect excitation or emission filters is a common reason for TR-FRET assay failure.[6]
-
Solution: Double-check that the filter sets on your plate reader are appropriate for the donor (Europium) and acceptor (APC) fluorophores used in the this compound.[6]
-
Question: The results from my plasma/serum samples are not reproducible. What are the likely causes?
Answer: Poor reproducibility in complex matrices is often due to variability in sample handling and matrix effects.
-
Sample Preparation Inconsistency: Differences in sample collection, storage, and freeze-thaw cycles can introduce variability.
-
Solution: Standardize your sample handling procedures. Aliquot samples after initial collection to avoid multiple freeze-thaw cycles.
-
-
Variable Matrix Effects: The composition of plasma and serum can vary between individuals, leading to different degrees of assay interference.[5]
-
Solution: Implement a sample dilution strategy to minimize the impact of individual sample variability. A dilution of 1:10 or higher is often a good starting point. For critical applications, consider purifying the analyte from the matrix before analysis.
-
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to significant errors.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples like plasma or serum. Automated liquid handling systems can improve reproducibility in high-throughput settings.[3]
-
Frequently Asked Questions (FAQs)
What is the principle of the D5 Competitive Binding Assay (this compound)?
The this compound is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It is designed to identify and characterize substances that can bind to a specific, conserved hydrophobic pocket on the N-heptad repeat (NHR) of the HIV-1 gp41 protein. This pocket is the binding site for the D5 monoclonal antibody. The assay works by measuring the competition between a test compound and a Europium-labeled D5 antibody (Eu-D5, the donor) for binding to a biotinylated protein mimetic of the NHR trimer, called 5-helix, which is labeled with a streptavidin-allophycocyanin conjugate (SA-APC, the acceptor). When Eu-D5 binds to the 5-helix-APC complex, the donor and acceptor are brought into close proximity, allowing for FRET to occur. A test compound that binds to the D5 epitope on the 5-helix will displace the Eu-D5 antibody, leading to a decrease in the FRET signal.
How do I quantify the results of a this compound?
The results are typically quantified by calculating the ratio of the acceptor emission (at 665 nm) to the donor emission (at 620 nm). This ratiometric measurement helps to correct for well-to-well variations.[2] The data is then plotted as the FRET ratio against the logarithm of the competitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the Eu-D5 binding.
What are "matrix effects" in the context of this compound?
Matrix effects refer to the interference caused by components present in the sample matrix (e.g., plasma, serum) other than the analyte of interest.[5] These components can include proteins, lipids, and other small molecules that can non-specifically bind to assay reagents, quench the fluorescent signal, or otherwise interfere with the intended binding interaction, leading to inaccurate results.
What kind of controls should I include in my this compound experiment?
A robust this compound experiment should include the following controls:
-
No-competitor control (Maximum signal): Contains all assay components except the test compound. This establishes the maximum FRET signal.
-
High-concentration competitor control (Minimum signal): Contains a known inhibitor at a concentration sufficient to completely block Eu-D5 binding. This establishes the minimum FRET signal.
-
Matrix control: Contains the sample matrix without the test compound to assess the background signal from the matrix itself.
-
Positive control competitor: A compound with a known IC50 value to validate the assay performance.
Quantitative Data Summary
The following table provides an example of expected results from a this compound experiment designed to test a known inhibitor. Note that these values are for illustrative purposes and actual results may vary depending on the specific experimental conditions.
| Competitor Concentration (nM) | Donor Emission (620 nm) | Acceptor Emission (665 nm) | FRET Ratio (665/620) | % Inhibition |
| 0 (No Competitor) | 50,000 | 100,000 | 2.00 | 0% |
| 0.1 | 51,000 | 98,000 | 1.92 | 4% |
| 1 | 52,000 | 85,000 | 1.63 | 18.5% |
| 10 | 53,000 | 55,000 | 1.04 | 48% |
| 100 | 54,000 | 20,000 | 0.37 | 81.5% |
| 1000 | 55,000 | 6,000 | 0.11 | 94.5% |
| 10000 (High Control) | 56,000 | 5,000 | 0.09 | 95.5% |
In this example, the IC50 would be approximately 10 nM. A study using a similar assay with a cyclic D-peptide inhibitor (D10-p5-2K) demonstrated blockage of D5-IgG1 binding to the 5-helix construct.[7]
Experimental Protocols
Representative Protocol for D5 Competitive Binding Assay (this compound)
This protocol is a synthesized representation based on published descriptions of TR-FRET competitive binding assays.[3][4][8] Researchers should optimize concentrations and incubation times for their specific reagents and experimental setup.
1. Reagent Preparation:
- Prepare Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% BSA.
- Prepare Eu-D5 (Donor): Dilute the Europium-labeled D5 antibody stock to the desired final concentration in Assay Buffer.
- Prepare 5-helix-APC (Acceptor): Dilute the biotinylated 5-helix and streptavidin-APC to their optimal concentrations in Assay Buffer and allow them to pre-incubate to form the complex.
- Prepare Test Compounds: Perform serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute into Assay Buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
2. Assay Procedure:
- In a black 384-well low-volume microplate, add a small volume (e.g., 5 µL) of the diluted test compound or control.
- Add the 5-helix-APC complex (e.g., 5 µL) to all wells.
- Add the Eu-D5 solution (e.g., 5 µL) to all wells to initiate the binding reaction.
- Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
3. Data Acquisition:
- Read the plate on a TR-FRET-capable plate reader.
- Set the excitation wavelength to 320-340 nm.
- Set the emission wavelengths for the donor (Europium) at ~620 nm and the acceptor (APC) at ~665 nm.
- Use a delay time of 50-150 µs and a counting window of 400-500 µs.
4. Data Analysis:
- Calculate the FRET ratio for each well: (Signal at 665 nm / Signal at 620 nm) * 10,000.
- Calculate the percent inhibition for each test compound concentration relative to the high and low controls.
- Plot the percent inhibition versus the log of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A flowchart of the D5 Competitive Binding Assay (this compound) experimental workflow.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues for DCBA quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of 2,6-pyridinedicarboxylic acid (DCBA) using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in your this compound calibration curve can stem from several factors. One common issue is detector saturation, which can occur at high concentrations of this compound. Another possibility is the chemical nature of this compound itself. As a zwitterionic compound, its ionization state can be influenced by the pH of the mobile phase, potentially affecting its interaction with the column and leading to non-linear responses. Additionally, issues with the preparation of your standard solutions, such as dilution errors, can also result in a non-linear curve.
Q2: I'm observing poor peak shape (tailing or fronting) for my this compound standard and samples. How can I improve it?
A2: Poor peak shape for this compound is often related to its zwitterionic and polar nature. Peak tailing can occur due to strong interactions between this compound and active sites on the stationary phase. To mitigate this, ensure your mobile phase pH is appropriately controlled to maintain a consistent ionization state for this compound. Using a high-purity stationary phase with minimal residual silanols can also help. Peak fronting might indicate column overload, so try injecting a smaller sample volume or diluting your sample. Employing a mixed-mode chromatography column, which utilizes both reversed-phase and ion-exchange mechanisms, can also significantly improve peak shape for polar, ionizable compounds like this compound.[1]
Q3: My results show significant variability between replicate injections. What should I investigate?
A3: Variability between replicate injections can be due to either instrument or method issues. Check for leaks in your HPLC/LC-MS system, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is injecting a precise and reproducible volume. From a method perspective, ensure your mobile phase is well-mixed and degassed to prevent bubble formation. Inconsistent sample preparation can also lead to variability, so ensure your extraction and dilution steps are performed with high precision.
Q4: How do I minimize matrix effects when quantifying this compound in complex biological samples?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting components from the sample matrix, are a common challenge in bioanalysis.[2] To minimize these effects for this compound quantification, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances like salts, proteins, and phospholipids.[3][4]
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and potential matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[5]
-
Isotope-Labeled Internal Standard: If available, using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound quantification.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear this compound calibration curve.
| Step | Action | Potential Cause | Recommended Solution |
| 1. Verify Standard Preparation | Re-calculate all dilutions and, if necessary, prepare a fresh set of calibration standards from a new stock solution. | Calculation errors, degradation of stock solution, or improper dilution technique. | Use a calibrated pipette and ensure thorough mixing at each dilution step. |
| 2. Assess Concentration Range | Evaluate the signal response at the highest and lowest concentrations. | Detector saturation at high concentrations or approaching the limit of detection (LOD) at low concentrations. | Narrow the calibration range or dilute high-concentration standards. For low concentrations, ensure they are above the limit of quantitation (LOQ). |
| 3. Evaluate Analytical Method | Review the mobile phase composition, pH, and column condition. | Inappropriate mobile phase pH affecting this compound's ionization state, or a degraded column. | Adjust the mobile phase pH to ensure consistent ionization of this compound. Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape). |
| 4. Inspect Instrument Performance | Check the HPLC/LC-MS system for any signs of malfunction. | Leaks, inconsistent pump flow, or detector issues. | Perform system maintenance, check for leaks, and run instrument performance qualification tests. |
Guide 2: Poor Peak Shape
This guide addresses common issues related to poor peak shape (tailing or fronting) in this compound analysis.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor this compound peak shape.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between this compound and the stationary phase (e.g., exposed silanols). | Use an end-capped column or a column with a different stationary phase (e.g., mixed-mode). Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or ensure this compound is in a single ionic form. |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Clogged frit or a void at the head of the column. | Reverse-flush the column. If this does not resolve the issue, the column may need to be replaced. |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification in Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC Method for this compound Quantification
| Parameter | Condition |
| Column | Mixed-mode C18/Anion-exchange (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection (UV) | 270 nm |
| Detection (MS/MS) | ESI negative mode, monitor appropriate precursor/product ion transitions for this compound and internal standard. |
Analytical Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in biological samples.
Quantitative Data Summary
The following table summarizes typical parameters for a this compound calibration curve using an LC-MS/MS method.
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | Dependent on assay requirements |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Linearity | Linear | Visually inspected and confirmed by statistical tests |
| Accuracy (% Bias) | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Antibody-Drug Conjugate (ADC) Bioanalysis
For researchers, scientists, and drug development professionals, the robust bioanalytical characterization of antibody-drug conjugates (ADCs) is paramount to understanding their pharmacokinetics (PK), efficacy, and safety.[1][2][3] The inherent complexity of ADCs—a composite of a monoclonal antibody, a cytotoxic payload, and a chemical linker—necessitates a multi-faceted analytical approach.[1][4] Consequently, regulatory bodies recommend cross-validation when multiple bioanalytical methods are employed within a single study to ensure data integrity and consistency.[5][6][7]
This guide provides an objective comparison of the principal analytical methods used in ADC bioanalysis, supported by experimental considerations and visual workflows to aid in method selection and cross-validation strategy.
Data Presentation: Comparison of Key Bioanalytical Methods
The selection of an appropriate analytical method is contingent on the analyte of interest and the stage of drug development.[1][8] The three primary analytes that require quantification are the total antibody, the conjugated antibody (the ADC itself), and the unconjugated (free) cytotoxic payload.[1][9] The main platforms for these measurements are Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS), often used in a hybrid format.[8][10][11]
| Parameter | Ligand-Binding Assay (LBA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Hybrid LBA-LC-MS/MS |
| Primary Analytes | Total Antibody, Conjugated Antibody, Anti-Drug Antibodies (ADA).[1][11] | Unconjugated (Free) Payload, Metabolites.[9][10][11] | Conjugated Antibody (via payload or signature peptide), Total Antibody.[1][9][12] |
| Typical Assays | ELISA, ECLIA, Bridging ELISA.[3][13] | Reversed-Phase LC-MS/MS.[10] | Immuno-capture followed by LC-MS/MS.[12][14] |
| Sensitivity | High to Very High.[1][] | High, suitable for small molecules.[16] | High, combines LBA selectivity with MS sensitivity.[12][17] |
| Specificity/Selectivity | Dependent on the quality and specificity of capture/detection reagents.[1] | Very high, based on mass-to-charge ratio. | Very high, combines antibody specificity with mass-based detection.[9][10] |
| Throughput | High, suitable for large clinical studies.[1][] | Lower compared to LBA. | Medium, limited by LC-MS cycle times. |
| Drug-to-Antibody Ratio (DAR) Info | Typically does not provide information on DAR distribution.[16][17][18] | Can be used to analyze DAR for intact ADCs (LC-HRMS).[19][20] | Can provide information on conjugated payload, indirectly related to DAR.[17] |
| Development Time | Longer, requires development and characterization of specific reagents.[9][] | Faster, particularly for small molecule payloads. | Moderate, requires a capture reagent but leverages established MS methods. |
| Cost-Effectiveness | More cost-effective for large sample volumes once established.[9] | Higher instrument and operational costs. | Higher cost than LBA, but offers greater specificity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and cross-comparison of results between different analytical techniques. Below are generalized protocols for the key assays cited.
Total Antibody Quantification via Ligand-Binding Assay (ELISA)
This method quantifies all antibody species, both conjugated and unconjugated.
-
Objective: To measure the total concentration of the monoclonal antibody component of the ADC in a biological matrix (e.g., plasma).
-
Methodology:
-
Coating: A microplate is coated with a capture agent that specifically binds to the antibody framework (e.g., recombinant target antigen or an anti-idiotypic antibody).
-
Sample Incubation: After blocking non-specific binding sites, study samples, calibration standards, and quality controls (QCs) are added to the wells. The ADC and any unconjugated antibody present will bind to the capture agent.
-
Washing: The plate is washed to remove unbound components from the matrix.
-
Detection: A labeled secondary antibody (e.g., HRP-conjugated anti-human IgG) that also recognizes the antibody framework is added. This detection antibody binds to the captured ADC/antibody.
-
Signal Generation: A substrate for the enzyme label (e.g., TMB for HRP) is added, generating a colorimetric signal.
-
Quantification: The signal intensity is measured using a plate reader and the concentration in unknown samples is interpolated from the calibration curve.
-
Unconjugated Payload Quantification via LC-MS/MS
This method is the standard for measuring the free, systemically circulating cytotoxic drug.[9][10]
-
Objective: To measure the concentration of the unconjugated small molecule payload in a biological matrix.
-
Methodology:
-
Sample Preparation: Proteins in the plasma/serum samples are precipitated using an organic solvent (e.g., acetonitrile). A stable isotope-labeled internal standard (SIL-IS) of the payload is added prior to precipitation to correct for matrix effects and extraction variability.
-
Extraction: The supernatant containing the free payload and internal standard is collected after centrifugation. This step effectively separates the small molecule drug from the large antibody-bound portion.[10]
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column, to separate the payload from other matrix components.
-
Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the payload and the SIL-IS are monitored for highly selective quantification.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in study samples.
-
Conjugated Antibody Quantification via Hybrid LBA-LC-MS/MS
This advanced technique combines the selectivity of immuno-capture with the quantitative power of mass spectrometry to measure the amount of antibody that is conjugated to the payload.[12]
-
Objective: To selectively quantify the ADC (antibody with at least one drug molecule attached) in a biological matrix.
-
Methodology:
-
Immuno-capture: Samples are incubated with magnetic beads or plates coated with a capture reagent. For conjugated antibody measurement, an anti-payload antibody is often used as the capture agent.[] This step isolates the ADC from the biological matrix and from unconjugated antibody.
-
Washing: The beads/plate are washed thoroughly to remove non-specifically bound proteins.
-
Elution & Digestion: The captured ADC is eluted. For quantification via a surrogate peptide, the eluted ADC is then enzymatically digested (e.g., with trypsin) to generate a mixture of peptides. A stable isotope-labeled peptide corresponding to a unique sequence in the antibody's variable region is added as an internal standard.[14][]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS, monitoring the specific precursor-product ion transitions for the surrogate peptide and its labeled internal standard.
-
Quantification: The concentration of the surrogate peptide, which is directly proportional to the concentration of the captured ADC, is determined by comparing its peak area ratio against a calibration curve prepared with a reference standard.
-
Mandatory Visualizations
ADC Mechanism of Action
The following diagram illustrates the targeted delivery mechanism of an Antibody-Drug Conjugate, from systemic circulation to intracellular payload release.
General Bioanalytical Workflow for ADCs
This diagram outlines the typical workflow for analyzing samples from a pharmacokinetic study, highlighting the parallel use of different analytical platforms.
Logical Relationships in ADC Method Selection
This diagram illustrates the decision-making process and complementary nature of LBA and LC-MS platforms in ADC bioanalysis.
References
- 1. qps.com [qps.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. veranova.com [veranova.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. nalam.ca [nalam.ca]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. Maximizing Efficiencies of ADC Studies: The Ultimate Guide for Leveraging LBA and LC-MS/MS Under One Roof - KCAS Bio [kcasbio.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qps.com [qps.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Quantitative Analysis of ADC Components - Ligand Binding Assay (LBA) and LC-MS/MS [bio-itworld.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of Urinary DCBA and DEET Concentrations: A Guide for Researchers
An objective comparison of urinary concentrations of N,N-diethyl-m-toluamide (DEET) and its major metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA), is crucial for accurately assessing human exposure to DEET-based insect repellents. This guide provides a comprehensive overview of their relative abundance in urine, supported by experimental data and detailed analytical methodologies.
Following dermal application, DEET is absorbed and rapidly metabolized in the body.[1] The primary route of excretion for absorbed DEET and its metabolites is through urine.[1][2] Among the various metabolites, this compound is considered a more sensitive and reliable biomarker of DEET exposure than the parent compound itself.[3] This is because DEET is quickly metabolized, leading to lower concentrations of the unmetabolized compound in urine.[1]
Quantitative Comparison of Urinary DEET and this compound
Biomonitoring studies consistently demonstrate that urinary concentrations of this compound are significantly higher and more frequently detected than those of DEET.
A study on Canadian children using DEET-based insect repellents found that the excreted DEET and this compound accounted for a median of 0.001% and 1.3% of the estimated applied DEET, respectively, highlighting the predominance of the this compound metabolite.[4][5] Another study involving pregnant women in Puerto Rico identified this compound as the only DEET-related biomarker detected in over 50% of the samples.[6] Similarly, in a study of men attending a fertility center, this compound was detected in 85% of urine samples, whereas DEET was only found in 5%.[7]
The following table summarizes key quantitative findings from various studies:
| Population Studied | Analyte | Detection Frequency | Concentration Range/Metric | Reference |
| Canadian Children (7-13 years) | DEET | Elevated 2-8 hours post-application | Median excreted: 0.001% of applied dose | [4] |
| This compound | Elevated 8-14 hours post-application | Median excreted: 1.3% of applied dose | [4][5] | |
| Pregnant Women (Puerto Rico) | DEET | <50% | 95th percentile concentrations were lower than in mainland US women of reproductive age. | [6] |
| This compound | >50% | Fair to good reproducibility across pregnancy. | [6] | |
| Men Attending a Fertility Center | DEET | 5% | - | [7] |
| This compound | 85% | Specific gravity-adjusted geometric mean: 2.20 µg/L | [8] | |
| Japanese Adults (Post-product use) | DEET | Detected in 4 participants | Maximum concentration: 5.1–69.8 µg/L | [9] |
| This compound | - | Reached concentrations >7000 µg/L | [9] | |
| US Adults (NHANES 2015-2016) | This compound | - | Geometric mean: 3.27 ng/mL | [10] |
Experimental Protocols
The quantification of DEET and this compound in urine typically involves enzymatic hydrolysis followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology allows for the sensitive and specific measurement of both the parent compound and its metabolites.
Sample Preparation and Enzymatic Hydrolysis
-
A urine sample (typically 0.1 to 0.2 mL) is collected.[11][12]
-
To account for conjugated forms of DEET and its metabolites, an enzymatic hydrolysis step is performed. This is commonly achieved by adding a β-glucuronidase/sulfatase enzyme solution to the urine sample.[1]
-
The sample is then incubated to allow for the cleavage of glucuronide and sulfate conjugates.
Analytical Method: Online Solid-Phase Extraction (SPE) HPLC-MS/MS
A widely used and efficient method for the simultaneous quantification of DEET and its metabolites is online SPE-HPLC-MS/MS.[11][12]
-
Injection and Pre-concentration: After hydrolysis, the sample is injected into the system. The analytes of interest (DEET and this compound) are retained and pre-concentrated on an SPE column, often a monolithic or C18 column.[12][13]
-
Chromatographic Separation: The retained analytes are then eluted from the SPE column and transferred to a reverse-phase analytical column for chromatographic separation.[1][12] Mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[1][12] Isotope dilution is frequently employed for accurate quantification, where a known amount of a stable isotope-labeled internal standard is added to the sample prior to analysis.[11]
-
Quantification: The concentrations of DEET and this compound are determined by comparing the signal response of the native analyte to that of its corresponding internal standard. Limits of detection for these methods are typically in the range of 0.1 to 1.0 ng/mL.[1][12]
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for determining urinary DEET and this compound concentrations.
Figure 1. Experimental workflow for the analysis of DEET and this compound in urine.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DEET in people living in Canada - Canada.ca [canada.ca]
- 3. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biomonitoring of DEET and this compound in Canadian children following typical protective insect repellent use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary biomarkers of exposure to insecticides, herbicides, and one insect repellent among pregnant women in Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEET Metabolite and Hearing Loss in United States Adults [mdpi.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
A Guide for Researchers and Drug Development Professionals
An Objective Comparison of DCBA and Other DEET Metabolites as Exposure Biomarkers
The widespread use of N,N-diethyl-meta-toluamide (DEET) as an insect repellent necessitates accurate methods for assessing human exposure. While measuring the parent compound has been an approach, the rapid and extensive metabolism of DEET in the body suggests that its metabolites are more reliable biomarkers. This guide provides a detailed comparison of 3-(diethylcarbamoyl)benzoic acid (this compound) with other DEET metabolites as biomarkers of exposure, supported by quantitative data from large-scale biomonitoring studies and detailed analytical protocols.
DEET Metabolism: A Brief Overview
Upon absorption, DEET is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2][3][4] The main metabolic pathways involve the oxidation of the methyl group on the benzene ring and the N-dealkylation of the ethyl groups.[1][3][5] This process leads to the formation of several key metabolites that are excreted in the urine. The primary oxidative pathway is considered the most significant for biomonitoring purposes.
Below is a diagram illustrating the primary metabolic pathway of DEET.
Quantitative Comparison of DEET Metabolites as Exposure Biomarkers
Studies, including the National Health and Nutrition Examination Survey (NHANES), have demonstrated that oxidative metabolites are more suitable biomarkers for DEET exposure than the parent compound itself.[6][7][8][9][10] Measuring urinary DEET alone would significantly underestimate the prevalence of exposure.[6][7]
The table below summarizes quantitative data from the 2007-2010 NHANES study, comparing the urinary concentrations and detection frequencies of DEET and its two primary oxidative metabolites, this compound and DHMB.
| Biomarker | Detection Frequency (%) | Concentration Range (µg/L) | Geometric Mean (µg/L) | Key Findings |
| DEET | ~3% | >0.08 - 45.1 | Below LOD | Detected infrequently and at low concentrations.[6][7] |
| This compound | ~84% | >0.48 - 30,400 | 3.50 - 4.54 | Most frequently detected and found at the highest concentrations, making it the most sensitive biomarker. [6][7][8] |
| DHMB | Not specified in detail, but less frequent than this compound | >0.09 - 332 | Not determinable | Detected at much lower concentrations than this compound.[6][7][8] |
As the data indicates, this compound is the most abundant and frequently detected metabolite, making it the most reliable and sensitive biomarker for assessing DEET exposure in the general population.[6][7][8][10]
Experimental Protocols
The standard method for the quantification of DEET and its metabolites in human urine is online solid-phase extraction (SPE) coupled with isotope dilution-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][11][12][13][14][15][16]
Representative Protocol: Quantification of Urinary DEET, this compound, and DHMB by online SPE-HPLC-MS/MS
This protocol is a synthesized representation of methodologies described in the literature.[6][13][14]
1. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Pipette 100 µL of urine into a 2 mL autosampler vial.
-
Add an internal standard solution containing isotopically labeled analogs of the target analytes.
-
Add β-glucuronidase solution to hydrolyze conjugated metabolites.
-
Gently vortex and incubate the samples to allow for complete deconjugation.
-
Centrifuge the samples to pellet any precipitates.
2. Instrumental Analysis (Online SPE-HPLC-MS/MS):
-
Online SPE:
-
Inject the prepared sample onto an SPE column (e.g., monolithic C18) for extraction and pre-concentration of the analytes.
-
Wash the SPE column with a high-aqueous mobile phase to remove interferences.
-
-
HPLC Separation:
-
Elute the analytes from the SPE column onto an analytical C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile or methanol).
-
The gradient separation ensures the chromatographic resolution of DEET, this compound, and DHMB.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (Multiple Reaction Monitoring - MRM).
-
3. Quality Control:
-
Include calibration standards, reagent blanks, and quality control (QC) materials (urine pools with low and high known concentrations of the analytes) in each analytical run.
-
The QC results must fall within established limits for the run to be considered valid.
The following diagram illustrates the general workflow for this analytical procedure.
Conclusion
The available scientific evidence strongly supports the use of urinary metabolites over the parent compound for biomonitoring of DEET exposure. Among the known metabolites, This compound stands out as the superior biomarker due to its high detection frequency and abundance in urine. Researchers, scientists, and drug development professionals should prioritize the measurement of this compound in human urine for the most accurate and sensitive assessment of DEET exposure in human populations. The well-established online SPE-HPLC-MS/MS methods provide a robust and high-throughput platform for these essential analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEET Technical Fact Sheet [npic.orst.edu]
- 6. Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007-2010 National Health and Nutrition Examination Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of 3-(diethylcarbamoyl)benzoic acid (DCBA) Levels in Different Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of urinary 3-(diethylcarbamoyl)benzoic acid (DCBA) levels across various populations. This compound is the primary metabolite of the widely used insect repellent N,N-diethyl-meta-toluamide (DEET), and its concentration in urine serves as a reliable biomarker of DEET exposure. This document summarizes quantitative data, details common experimental protocols for this compound measurement, and illustrates the metabolic pathway of DEET.
Comparative Analysis of Urinary this compound Levels
Urinary this compound levels can vary significantly across different demographic groups, reflecting differences in DEET usage patterns, metabolism, and environmental factors. The most comprehensive data currently available is from the U.S. National Health and Nutrition Examination Survey (NHANES).
Quantitative Data Summary
The following table summarizes urinary this compound concentrations from studies in the United States and Canada. Data from other continents are currently limited in the scientific literature.
| Population | Subgroup | Sample Size (n) | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Study (Year) |
| United States | Total (2007-2008) | 2,538 | 3.50 | 79.2 | NHANES (as cited in ATSDR, 2017)[1] |
| Total (2009-2010) | 2,735 | 4.54 | 165 | NHANES (as cited in ATSDR, 2017)[1] | |
| Ages 6-11 (2007-2008) | 378 | 4.44 | 79.7 | NHANES (as cited in ATSDR, 2017)[1] | |
| Ages 6-11 (2009-2010) | 385 | 6.44 | 316 | NHANES (as cited in ATSDR, 2017)[1] | |
| Ages 12-19 (2007-2008) | 380 | 5.26 | 71.2 | NHANES (as cited in ATSDR, 2017)[1] | |
| Ages 12-19 (2009-2010) | 398 | 6.58 | 186 | NHANES (as cited in ATSDR, 2017)[1] | |
| Males (2007-2008) | 1,269 | 4.15 | 112 | NHANES (as cited in ATSDR, 2017)[1] | |
| Males (2009-2010) | 1,340 | 5.58 | 199 | NHANES (as cited in ATSDR, 2017)[1] | |
| Females (2007-2008) | 1,269 | 2.97 | 52.6 | NHANES (as cited in ATSDR, 2017)[1] | |
| Females (2009-2010) | 1,395 | 3.73 | 94.9 | NHANES (as cited in ATSDR, 2017)[1] | |
| Canada | Children (7-13) | 124 | Not Reported | Not Reported | Gibson et al. (2022)[2] |
| United States | Men (Fertility Clinic) | 90 | 2.20 (SG-adjusted) | Not Reported | Mínguez-Alarcón et al. (2017)[3] |
Note: The Canadian study by Gibson et al. (2022) reported that urinary levels of DEET and this compound were elevated post-application of insect repellent but did not provide summary statistics for the geometric mean and percentiles in this format.
Experimental Protocols
The standard method for the quantification of this compound in urine is a robust and sensitive analytical technique.
Quantification of Urinary this compound by HPLC-MS/MS
A widely accepted method for the analysis of this compound in human urine is online solid-phase extraction coupled with high-performance liquid chromatography and isotope-dilution tandem mass spectrometry (online SPE-HPLC-MS/MS).[4]
1. Sample Preparation:
-
A small volume of urine (typically 0.1 mL) is collected.[4]
-
To account for urinary dilution, specific gravity is often measured.
-
For the analysis of total this compound (free and conjugated), enzymatic hydrolysis using β-glucuronidase/sulfatase is performed to deconjugate the metabolites.[4]
-
An internal standard, such as a stable isotope-labeled this compound, is added to the sample to ensure accuracy and precision during analysis.
2. Analyte Extraction and Separation:
-
The urine sample is subjected to online solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte of interest.[4]
-
The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system.
-
Separation of this compound from other urinary components is achieved on a C18 reversed-phase analytical column.
3. Detection and Quantification:
-
The HPLC system is coupled to a tandem mass spectrometer (MS/MS) for detection.
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive or negative ion mode is used to ionize the this compound molecules.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of this compound.
-
The concentration of this compound in the sample is determined by comparing the signal of the analyte to that of the internal standard.
Mandatory Visualizations
DEET Metabolism to this compound
The metabolic conversion of DEET to this compound primarily occurs in the liver and involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The main pathway involves the oxidation of the methyl group on the toluene ring to a carboxylic acid.
Caption: Metabolic pathway of DEET to its major urinary metabolite, this compound.
Experimental Workflow for Urinary this compound Analysis
The following diagram outlines the typical workflow for the quantification of this compound in urine samples using HPLC-MS/MS.
Caption: Workflow for the analysis of urinary this compound by HPLC-MS/MS.
References
- 1. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (this compound), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Determinants of Circulating Sphingolipid Concentrations in European Populations | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. purdue.edu [purdue.edu]
- 5. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 6. Characterizing Chemical Exposure Trends from NHANES Urinary Biomonitoring Data - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of DCBA as a DEET Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(diethylcarbamoyl)benzoic acid (DCBA) as a biomarker for N,N-diethyl-m-toluamide (DEET) exposure against other potential biomarkers. The information presented is based on experimental data from peer-reviewed scientific literature to assist researchers in selecting the most appropriate biomarker for their studies.
Introduction to DEET Biomonitoring
N,N-diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents.[1][2][3][4] Assessing human exposure to DEET is critical for understanding its potential health effects. While direct measurement of DEET in biological samples is possible, its rapid metabolism in the body necessitates the use of its metabolites as more reliable and sensitive biomarkers of exposure.[5] The primary urinary metabolites of DEET include 3-(diethylcarbamoyl)benzoic acid (this compound), N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), and m-(ethylaminocarbonyl)benzoic acid (EACB).[6] This guide focuses on the comparative specificity and utility of these metabolites, with a primary emphasis on this compound.
Comparative Analysis of DEET Biomarkers
This compound is widely regarded as the most sensitive and specific biomarker for assessing DEET exposure in the general population. This is attributed to its high detection frequency and concentration in urine compared to the parent compound and other metabolites.
Data Presentation: Quantitative Comparison of Urinary DEET Biomarkers
The following table summarizes quantitative data from various studies, highlighting the superiority of this compound as a primary biomarker for DEET exposure.
| Biomarker | Chemical Name | Detection Frequency | Typical Concentration Range (in urine) | Limit of Detection (LOD) by HPLC-MS/MS |
| This compound | 3-(diethylcarbamoyl)benzoic acid | High (~84-95%) | >0.48 µg/L - 30,400 µg/L | 0.1 - 1.0 ng/mL |
| DHMB | N,N-diethyl-3-(hydroxymethyl)benzamide | Low (~15%) | >0.09 µg/L - 332 µg/L | 0.1 ng/mL |
| EACB | m-(ethylaminocarbonyl)benzoic acid | Moderate (83% in one study) | Not widely reported | 0.1 µg/L |
| DEET | N,N-diethyl-m-toluamide | Very Low (~3-5%) | >0.08 µg/L - 45.1 µg/L | 0.05 - 0.1 ng/mL |
Data compiled from multiple sources, including large-scale biomonitoring studies like the National Health and Nutrition Examination Survey (NHANES).
Signaling Pathways and Experimental Workflows
DEET Metabolic Pathway
DEET is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves the oxidation of the methyl group on the benzene ring, leading to the formation of DHMB, which is then further oxidized to this compound. A secondary pathway involves the N-de-ethylation of the diethylamino group.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. DEET (N,N-diethyl-meta-toluamide) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. acs.org [acs.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]
Assessing DEET Exposure: A Comparative Guide to Urinary DCBA Levels and Self-Reported Use
For researchers, scientists, and drug development professionals, accurately quantifying exposure to N,N-diethyl-m-toluamide (DEET), the most common active ingredient in insect repellents, is critical for safety and efficacy studies. This guide provides a comprehensive comparison of two primary methods for assessing DEET exposure: the measurement of the urinary metabolite 3-(diethylcarbamoyl)benzoic acid (DCBA) and self-reported use. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this area.
Introduction to DEET Exposure Assessment
DEET is metabolized in the body, with its major metabolite, this compound, being excreted in the urine.[1] The concentration of this compound in urine is considered a reliable biomarker of recent DEET exposure.[1] Alternatively, self-reported use, through questionnaires, diaries, or product weight analysis, provides a direct measure of the applied amount of DEET. Both methods have distinct advantages and limitations, and understanding their correlation is key to robust exposure assessment.
Comparison of Exposure Assessment Methods
| Feature | Urinary this compound Measurement | Self-Reported DEET Use |
| Method Type | Biomarker (Quantitative) | Direct Measurement/Survey (Quantitative/Qualitative) |
| Principle | Measures the concentration of the DEET metabolite, this compound, in urine, reflecting systemic absorption. | Records the amount of DEET-containing product applied to the skin or clothing. |
| Strengths | - Objective measure of absorbed dose. - this compound is a more sensitive and reliable biomarker than DEET itself.[2] - Reflects exposure from all routes (dermal, inhalation, ingestion). | - Provides a direct estimate of the applied dose. - Can capture details about the product used (concentration, formulation). - Can be implemented with relatively simple tools (questionnaires, scales). |
| Limitations | - Does not provide information on the external dose applied. - Individual variability in metabolism can affect this compound levels. - Requires laboratory analysis. | - Subject to recall bias and reporting errors.[2] - Accuracy depends on participant diligence (e.g., in keeping diaries). - Does not directly measure the absorbed dose. |
Correlation Between Urinary this compound Levels and Self-Reported DEET Use
While a direct, universally applicable correlation coefficient is not consistently reported across all studies, research indicates a positive association between the amount of DEET applied and urinary this compound concentrations.
A key study by Gibson et al. (2022) in a pediatric population provides valuable insights. In this study, DEET exposure was quantified through participant journals and by weighing the insect repellent containers before and after use. The results showed that children who used more insect repellent or products with higher DEET concentrations excreted higher levels of DEET and this compound in their urine.[3] Specifically, the median excreted amount of this compound accounted for 1.3% of the estimated applied DEET, demonstrating a quantitative link between self-reported use and biomarker levels.[3]
Another study among pregnant women found that self-reported use of insect repellents was a positive predictor of urinary this compound concentrations, further validating this compound as a biomarker of DEET exposure.[4]
It is important to note that the relationship between the applied dose and urinary this compound levels can be influenced by various factors, including the DEET concentration in the product, the application area, skin integrity, and individual metabolic differences.
Experimental Protocols
Measurement of Urinary this compound
The standard and most frequently cited method for the quantification of urinary this compound is online solid-phase extraction (SPE) coupled with isotope dilution-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .[1]
Detailed Methodology:
-
Sample Preparation: A urine sample (typically 100 µL) is collected.[1] An internal standard, such as a stable isotope-labeled this compound, is added to the sample to account for any loss during sample processing and analysis.
-
Enzymatic Deconjugation: The sample undergoes overnight enzymatic deconjugation to release any this compound that is bound to glucuronic acid.[1]
-
Online SPE: The sample is injected into the HPLC system, where it first passes through a solid-phase extraction column. This step cleans up the sample by removing interfering substances.
-
HPLC Separation: The cleaned-up sample is then transferred to an analytical HPLC column, where this compound is separated from other components in the urine matrix.
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated this compound is ionized and detected by a tandem mass spectrometer. This highly selective and sensitive detection method allows for accurate quantification of this compound, even at very low concentrations.[1]
Experimental workflow for urinary this compound analysis.
Self-Reported DEET Use
Self-reported DEET use can be assessed through several methods, often used in combination to improve accuracy.
Method 1: Questionnaires and Diaries
-
Protocol: Participants are provided with structured questionnaires or daily diaries to record their use of insect repellents. Key information to be collected includes:
-
Product name and DEET concentration.
-
Date and time of each application.
-
Amount applied (e.g., number of sprays, approximate volume).
-
Body parts to which the repellent was applied.
-
Activities following application (e.g., swimming, sweating).
-
Method 2: Product Weight Measurement
-
Protocol: This method provides a more objective measure of the amount of product used.
-
Provide participants with a new, pre-weighed container of the insect repellent product.
-
Instruct participants to use the product as they normally would.
-
At the end of the study period, collect the container and weigh it again.
-
The difference in weight represents the total amount of product used.
-
The amount of DEET applied can be calculated based on the product's concentration.[3]
-
Workflow for self-reported DEET use assessment.
Conclusion
Both urinary this compound measurement and self-reported DEET use are valuable methods for assessing exposure. Urinary this compound provides an objective measure of the absorbed dose, while self-reporting offers a direct estimate of the applied amount. Studies demonstrate a positive correlation between these two methods, with higher self-reported use leading to increased urinary this compound levels. For a comprehensive and robust assessment of DEET exposure, a combined approach that utilizes both urinary biomarker analysis and detailed self-reporting is recommended. This allows for a more complete understanding of the relationship between the external application of DEET and its systemic absorption and metabolism.
References
- 1. Correlation between environmental DEET exposure and the mortality rate of cancer survivors: a large-sample cross-sectional investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers: Population Based Estimates from the National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary biomarkers of exposure to insecticides, herbicides, and one insect repellent among pregnant women in Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fate of Dichlorobenzoic Acids in Wastewater Treatment: A Comparative Guide
A comprehensive look at the presence, removal, and analysis of Dichlorobenzoic Acids (DCBAs) in wastewater treatment processes, tailored for researchers, scientists, and drug development professionals.
While specific quantitative data on the concentrations of Dichlorobenzoic Acids (DCBAs) in raw wastewater influent and treated effluent are not extensively documented in publicly available literature, their potential presence, arising from industrial discharges and the degradation of various parent compounds, necessitates a thorough understanding of their fate in wastewater treatment plants (WWTPs). This guide provides a comparative overview of the potential for DCBA removal based on laboratory studies and details the sophisticated analytical methods required for their detection.
Understanding this compound in Wastewater
Dichlorobenzoic acids are a group of chlorinated aromatic carboxylic acids. Their presence in the environment can be attributed to their use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] For instance, 2,4-dichlorobenzoic acid (2,4-DCBA) is a degradation product of certain pesticides and pharmaceuticals.[1] Similarly, other isomers like 3,4-DCBA and 2,5-DCBA can also find their way into wastewater streams. The complex matrix of wastewater makes the detection and quantification of these compounds challenging.
Comparison of this compound Removal in Wastewater Treatment
Direct comparisons of this compound concentrations in the influent and effluent of full-scale wastewater treatment plants are scarce in scientific literature. However, several laboratory-scale studies have investigated the efficacy of various advanced treatment technologies for the removal of DCBAs, particularly 2,4-DCBA.
Table 1: Summary of Laboratory-Scale this compound Removal Technologies
| Treatment Technology | Target this compound Isomer | Initial Concentration | Removal Efficiency | Key Findings & Citations |
| Electrocatalytic Reduction & Oxidation | 2,4-Dichlorobenzoic acid | 20 mg/L | 90.8% | Achieved high removal and dechlorination through a coupled system. The process also showed significant total organic carbon (TOC) removal.[2] |
| Electrocatalytic Hydrodechlorination | 2,4-Dichlorobenzoic acid | 20 mg/L | 97.3% | Utilized a Palladium/Manganese Dioxide (Pd/MnO₂) composite catalyst, demonstrating superior performance compared to other Pd-based electrocatalysts.[3] |
| Adsorption on Carbon Nanofibers | 2,4-Dichlorobenzoic acid | Varied | Dependent on pH and concentration | Adsorption capacity was found to be influenced by electrostatic interactions, with maximum adsorption occurring at a pH of 3.4 ± 0.1.[4] |
| Biodegradation | 3,4-Dichlorobenzoic acid | 1 mM and 2 mM | 58% (remaining) | A bacterium (Brevibacterium spp.) isolated from a wastewater treatment plant was shown to utilize 3,4-DCBA as a carbon and energy source.[5] |
It is important to note that these studies were conducted under controlled laboratory conditions with spiked concentrations of DCBAs, which are likely higher than what would be typically found in municipal wastewater. Nevertheless, they provide valuable insights into the potential for this compound removal using advanced treatment processes. One study did detect o-chlorobenzoic acid, a related monochlorinated compound, in chlorinated municipal sewage effluent at a concentration of 0.3 ppb.[2]
Experimental Protocols
Accurate quantification of DCBAs in complex matrices like wastewater requires sophisticated analytical methodologies. The following section outlines a general protocol based on methods described in the scientific literature.
1. Sample Collection and Preparation:
-
Collection: 24-hour composite samples of both influent and effluent are collected to ensure representativeness. Samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C.
-
Filtration: Samples are typically filtered through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): Due to the trace levels of DCBAs expected in wastewater, a pre-concentration step is essential. Solid-phase extraction is a commonly used technique.
-
Cartridge Selection: A reversed-phase C18 cartridge is often suitable for the extraction of chlorobenzoic acids.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained DCBAs with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Eluate Processing: The eluate is then typically evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument.
-
2. Analytical Determination:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of DCBAs in environmental samples.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound isomers. The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each this compound isomer. A sensitive LC-MS/MS method for para-chlorobenzoic acid has been developed with a reporting limit of 100 ng/L in water.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for this compound analysis, but it typically requires a derivatization step (e.g., methylation) to convert the non-volatile benzoic acids into more volatile esters before injection into the GC system.[6]
Visualizing this compound in Wastewater Treatment
The following diagrams illustrate the conceptual flow of DCBAs through a wastewater treatment plant and the analytical workflow for their determination.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 2,2-dibromo-2-cianoacetammide - Wikipedia [it.wikipedia.org]
- 6. Occurrence and removal of pharmaceutically active compounds in sewage treatment plants with different technologies - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
validation of DCBA measurement in dried blood spots
An Objective Comparison Guide to the Validation of Analyte Measurement in Dried Blood Spots
This guide provides a comprehensive overview of the validation process for quantifying a hypothetical analyte, designated as DCBA (Analyte of Interest), in dried blood spots (DBS). It compares the performance of DBS-based assays with traditional venous blood sampling and explores alternative microsampling techniques. The content is intended for researchers, scientists, and drug development professionals seeking to implement DBS methodology.
Introduction to Dried Blood Spot Analysis
Dried blood spot sampling offers a minimally invasive alternative to traditional venipuncture, making it particularly advantageous for remote sample collection and in pediatric or vulnerable populations.[1][2][3] This technique involves collecting a small volume of whole blood, typically from a finger prick, onto specialized filter paper.[2] The simplicity of collection, coupled with the stability of many analytes in the dried state, reduces the costs and logistical challenges associated with sample transport and storage.[3] However, thorough validation is crucial to ensure the accuracy and reliability of quantitative data derived from DBS samples.[1][4]
Performance Comparison: this compound in DBS vs. Venous Whole Blood
The validation of a DBS assay for this compound necessitates a direct comparison with the gold-standard method, typically analysis from venous whole blood or plasma. The following table summarizes key validation parameters.
Table 1: Summary of Quantitative Validation Data for this compound Measurement
| Parameter | DBS Method | Venous Whole Blood Method | Acceptance Criteria |
| Precision (%CV) | |||
| - Intra-assay | 4.5% | 3.8% | ≤15% |
| - Inter-assay | 6.2% | 5.5% | ≤15% |
| Accuracy (%Bias) | |||
| - LLOQ | 9.8% | 8.5% | Within ±20% |
| - Low QC | -7.5% | -6.2% | Within ±15% |
| - Mid QC | -4.1% | -3.5% | Within ±15% |
| - High QC | 6.8% | 5.9% | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.8 ng/mL | Signal-to-noise ratio ≥ 10 |
| Correlation (r²) | \multicolumn{2}{c | }{0.985} | ≥ 0.98 |
| Analyte Stability (at room temp.) | 90 days[5] | 24 hours | ≥85% of initial concentration |
Data presented is hypothetical for the analyte "this compound" and is based on typical performance characteristics.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of validation results.
Sample Collection and Preparation
Dried Blood Spot (DBS) Sample Collection:
-
Clean the fingertip with an alcohol wipe and allow it to air dry.
-
Prick the finger using a sterile, single-use lancet.
-
Gently massage the finger to form a drop of blood.
-
Apply the blood drop to the center of the designated circle on the filter paper (e.g., Whatman 903). Ensure the circle is completely and evenly filled.
-
Allow the DBS card to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight.
-
Store the dried spots in a sealed bag with a desiccant at the appropriate temperature until analysis.
Venous Whole Blood Collection:
-
Collect venous blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Gently invert the tube several times to ensure proper mixing.
-
Process the sample for analysis or store at 4°C for short-term storage or -80°C for long-term storage.
Bioanalytical Method (Hypothetical LC-MS/MS)
-
Extraction:
-
DBS: Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube. Add 100 µL of extraction solvent (e.g., methanol with an internal standard) and vortex for 15 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
Whole Blood: Pipette 50 µL of whole blood into a microcentrifuge tube. Add 150 µL of extraction solvent and vortex for 5 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant from the extraction step to an autosampler vial.
-
Inject 10 µL of the sample onto a UHPLC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient elution profile.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Visualization of Workflows and Pathways
Experimental Workflow for DBS Validation
The following diagram illustrates the key steps in the validation of the this compound measurement in dried blood spots.
Caption: Workflow for the validation of this compound measurement in DBS.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway involving the analyte this compound, which could be relevant in drug development or biomarker research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOPA decarboxylase: a ‘highly promising’ biomarker for Parkinsonian disorders | Institut SERVIER [institut-servier.com]
- 3. Biomarker Qualification Program | FDA [fda.gov]
- 4. DOPA decarboxylase is an emerging biomarker for Parkinsonian disorders including preclinical Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
Safety Operating Guide
Navigating the Disposal of DCBA: A Guide for Laboratory Professionals
For researchers and scientists handling the chemical compound broadly known as DCBA, which can refer to several substances including 2,4-Dichlorobenzoic acid, 3,4-Dichlorobenzoic acid, or 2,4-Dichlorobenzyl alcohol, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of these materials, aligning with standard laboratory safety practices.
The primary route for the disposal of this compound compounds involves engaging a licensed waste disposal company.[1][2] This ensures that the chemical is managed in an environmentally sound and compliant manner. The specific procedures may involve dissolving or mixing the material with a combustible solvent for incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[2]
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound compounds with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[2] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[2] In case of accidental contact, rinse the affected skin or eyes with plenty of water and seek medical attention.[1][2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation : Clearly label the waste container with the full chemical name (e.g., "2,4-Dichlorobenzoic acid waste") and any associated hazard symbols. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
-
Containerization : Use a suitable, properly sealed, and labeled container for the collection of this compound waste. The container should be in good condition, free from leaks, and compatible with the chemical.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should be cool and dry.[2]
-
Arrange for Professional Disposal : Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][4] Provide them with the Safety Data Sheet (SDS) for the specific this compound compound you are disposing of.
-
Documentation : Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Quantitative Data Summary
The following table summarizes the key hazard information for common this compound compounds, which is critical for a proper risk assessment before handling and disposal.
| Chemical Name | CAS Number | Primary Hazards |
| 2,4-Dichlorobenzoic acid | 50-84-0 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][5] |
| 3,4-Dichlorobenzoic acid | 51-44-5 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Harmful if inhaled, Causes serious eye damage, Harmful to aquatic life with long lasting effects.[6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically performed in a standard laboratory setting, the recommended procedure by licensed waste disposal facilities often involves the following key steps:
-
Solvent Dilution : The this compound waste is carefully mixed with a combustible solvent to create a solution suitable for incineration. The choice of solvent is critical to ensure compatibility and safe combustion.
-
Incineration : The solvent mixture is then burned in a chemical incinerator at high temperatures. This process is designed to completely destroy the chemical compound.
-
Emission Control : The incinerator is equipped with an afterburner and a scrubber system to neutralize and remove any harmful byproducts of combustion, such as hydrogen chloride gas, before they are released into the atmosphere.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound compounds.
Caption: Workflow for the safe disposal of this compound compounds.
References
Essential Safety and Handling Guide for Dichlorobenzoic Acid (DCBA)
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Dichlorobenzoic Acid (DCBA), a compound requiring careful management in a laboratory setting. The following procedures and data are compiled to ensure the safe handling, storage, and disposal of this compound, minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, commonly available as isomers such as 2,4-Dichlorobenzoic acid and 3,4-Dichlorobenzoic acid, is a white crystalline solid. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Use | Safety glasses with side-shields or goggles, lab coat, chemical-resistant gloves (e.g., nitrile rubber).[3][4] |
| Small Spill Cleanup | Splash goggles, lab coat or chemical-resistant suit, chemical-resistant gloves, and a dust respirator.[3] |
| Large Spill or Emergency | Full suit, splash goggles, dust respirator, boots, and chemical-resistant gloves. A self-contained breathing apparatus (SCBA) may be necessary.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
General Handling Procedures
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Response and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE as outlined in the table above.
-
Containment: Use appropriate tools to put the spilled solid into a convenient waste disposal container.[3]
-
Cleanup: For small spills, dampen the solid material with 60-70% ethanol to minimize dust and transfer to a suitable container. Use absorbent paper dampened with ethanol to pick up any remaining material.
-
Decontamination: Wash the spill area with soap and water.[3]
-
Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal.
Large Spill Cleanup
-
Evacuate: Evacuate the area immediately.
-
Alert Emergency Services: Contact your institution's emergency response team.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Cleanup (by trained personnel only): Use a shovel to place the material into a suitable waste disposal container.[1][3] Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system if local regulations permit.[3]
Disposal of this compound Waste
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
One option for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[8] Another is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Quantitative Data
No specific Permissible Exposure Limits (PELs) established by OSHA were found in the reviewed safety data sheets. However, toxicological data is available for the 2,4-Dichlorobenzoic acid isomer.
| Isomer | Toxicological Data |
| 2,4-Dichlorobenzoic acid | Acute oral toxicity (LD50) in mice: 830 mg/kg[3] |
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Decision workflow for selecting the appropriate PPE when handling this compound.
Caption: Step-by-step procedure for responding to a this compound spill in the laboratory.
Experimental Protocols
Detailed experimental protocols for specific applications of this compound were not available within the scope of this safety-focused guide. Researchers should consult relevant scientific literature for methodologies related to their specific field of study and incorporate the safety and handling procedures outlined in this document into their experimental design.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. fishersci.at [fishersci.at]
- 5. sdfine.com [sdfine.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
